molecular formula C31H57N3O6 B11828787 N'-Boc-N-(Gly-Oleoyl)-Lys

N'-Boc-N-(Gly-Oleoyl)-Lys

Cat. No.: B11828787
M. Wt: 567.8 g/mol
InChI Key: KGOQBRYHELEEDT-NIFVDBSRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Boc-N-(Gly-Oleoyl)-Lys is a useful research compound. Its molecular formula is C31H57N3O6 and its molecular weight is 567.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H57N3O6

Molecular Weight

567.8 g/mol

IUPAC Name

(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(Z)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C31H57N3O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27(35)33-25-28(36)34-26(29(37)38)22-20-21-24-32-30(39)40-31(2,3)4/h12-13,26H,5-11,14-25H2,1-4H3,(H,32,39)(H,33,35)(H,34,36)(H,37,38)/b13-12-/t26-/m0/s1

InChI Key

KGOQBRYHELEEDT-NIFVDBSRSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N'-Boc-N-(Gly-Oleoyl)-Lys: Function and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Boc-N-(Gly-Oleoyl)-Lysine is a crucial lipidated amino acid derivative that serves as a cornerstone in modern peptide drug development and bioconjugation. Its unique trifunctional structure, comprising a Boc-protected alpha-amino group, a re-activatable epsilon-amino group, and a lipophilic oleoyl-glycyl moiety, offers a versatile platform for enhancing the therapeutic potential of peptides. The primary function of this molecule is to facilitate peptide lipidation, a key strategy to overcome the inherent pharmacokinetic limitations of peptide-based therapeutics, such as short in-vivo half-life and rapid renal clearance. This guide provides a comprehensive overview of the function of N'-Boc-N-(Gly-Oleoyl)-Lys, including its role in peptide synthesis, its impact on the pharmacokinetic and pharmacodynamic properties of peptides, and its emerging applications in targeted drug delivery systems like PROTACs.

Core Function: A Lipidated Building Block for Enhanced Peptide Therapeutics

The fundamental role of this compound lies in its utility as a specialized building block in solid-phase peptide synthesis (SPPS). The incorporation of this molecule into a peptide sequence imparts a lipid character to the final peptide, a process known as lipidation. This modification is a clinically validated strategy to improve the pharmacological properties of peptide and protein drugs.[1]

The oleoyl (B10858665) group, a monounsaturated fatty acid, provides the lipophilic anchor. This lipid tail can reversibly bind to circulating albumin, a plasma protein, effectively creating a circulating reservoir of the peptide drug. This association with albumin significantly increases the hydrodynamic radius of the peptide, preventing its rapid clearance by the kidneys and prolonging its circulation half-life. The glycine (B1666218) spacer between the oleoyl chain and the lysine (B10760008) backbone provides flexibility and can influence the overall properties of the resulting lipopeptide.

The tert-butyloxycarbonyl (Boc) group on the N'-alpha-amino position is a standard protecting group in peptide synthesis. It ensures that the alpha-amino group does not participate in unwanted side reactions during the coupling of subsequent amino acids in the peptide chain. The Boc group can be selectively removed under acidic conditions to allow for the stepwise elongation of the peptide.

Applications in Drug Development

The primary application of this compound is in the development of long-acting peptide therapeutics. By extending the half-life of peptides, this modification allows for less frequent dosing regimens, improving patient compliance and therapeutic outcomes.

Furthermore, this compound is utilized in the construction of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The alkyl chain of the oleoyl group in this compound can be incorporated as part of the linker connecting the target-binding and E3 ligase-binding moieties of the PROTAC.

Experimental Protocols

Hypothetical Synthesis Workflow of this compound

The synthesis would likely involve a multi-step process:

  • Protection of Lysine: The synthesis would begin with the selective protection of the α-amino group of L-lysine with a Boc group, yielding Nα-Boc-L-lysine.

  • Activation of Oleic Acid: Oleic acid would be activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester or another active ester.

  • Coupling of Glycine: The activated oleic acid would then be coupled to the amino group of glycine to form Oleoyl-Glycine.

  • Coupling to Lysine: The carboxyl group of Oleoyl-Glycine would be activated and subsequently coupled to the ε-amino group of Nα-Boc-L-lysine.

  • Purification: The final product, this compound, would be purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Synthesis of this compound cluster_0 Starting Materials cluster_1 Intermediate Steps L-Lysine L-Lysine Nα-Boc-L-Lysine Nα-Boc-L-Lysine L-Lysine->Nα-Boc-L-Lysine Boc Protection Boc-Anhydride Boc-Anhydride Boc-Anhydride->Nα-Boc-L-Lysine Oleic Acid Oleic Acid Oleoyl-Glycine Oleoyl-Glycine Oleic Acid->Oleoyl-Glycine Coupling Glycine Glycine Glycine->Oleoyl-Glycine Final_Product This compound Nα-Boc-L-Lysine->Final_Product Coupling to ε-amino group Oleoyl-Glycine->Final_Product

Caption: Hypothetical workflow for the synthesis of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence during standard Boc-chemistry SPPS.

Materials:

  • This compound

  • Appropriate solid support resin (e.g., Merrifield resin)

  • Other Boc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Activating agent (e.g., DIPEA)

  • Deprotection reagent (e.g., Trifluoroacetic acid in Dichloromethane)

  • Solvents (e.g., DMF, DCM)

Protocol:

  • Resin Preparation: The solid support resin is swelled in an appropriate solvent like DMF.

  • First Amino Acid Coupling: The C-terminal amino acid of the desired peptide is coupled to the resin.

  • Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of TFA in DCM.

  • Neutralization: The resin is neutralized with a base such as DIPEA.

  • Coupling of this compound: this compound is pre-activated with a coupling reagent and DIPEA in DMF and then added to the resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a Kaiser test.

  • Chain Elongation: Subsequent amino acids are coupled by repeating the deprotection, neutralization, and coupling steps.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: The crude lipopeptide is purified by reverse-phase HPLC.

Boc-SPPS with this compound start Start with Resin-Bound Peptide deprotection Boc Deprotection (TFA/DCM) start->deprotection wash Wash deprotection->wash neutralization Neutralization (DIPEA) coupling Couple Next Amino Acid (or this compound) neutralization->coupling wash_after_coupling wash->neutralization end Final Cleavage & Purification is_complete Peptide Complete? is_complete->deprotection No is_complete->end Yes wash_after_coupling->is_complete

Caption: Workflow for incorporating this compound into a peptide via SPPS.

Quantitative Data

As of the latest literature review, specific quantitative data (e.g., IC50, Ki, pharmacokinetic parameters) for peptides synthesized using this compound (CAS 2353409-71-7) are not extensively published in publicly accessible databases. The data that is available generally pertains to the broader class of lipidated peptides. The following table summarizes the expected impact of oleoyl lipidation on peptide pharmacokinetics based on general knowledge of this class of molecules.

ParameterExpected Change with Oleoyl LipidationRationale
Half-life (t½) Significant IncreaseBinding to serum albumin reduces renal clearance.
Volume of Distribution (Vd) DecreaseSequestration in the plasma due to albumin binding.
Clearance (CL) Significant DecreaseReduced glomerular filtration rate due to increased size.
Bioavailability (Oral) Generally Low (but potentially enhanced over non-lipidated peptide)Lipophilicity may slightly improve absorption, but enzymatic degradation in the gut remains a challenge.

Signaling Pathways and Logical Relationships

The primary mechanism by which this compound-modified peptides exert their extended action is through their interaction with serum albumin and subsequent modulation of their pharmacokinetic profile. This does not directly implicate a specific signaling pathway but rather a physiological transport and clearance pathway.

Pharmacokinetic Pathway of Lipidated Peptide cluster_0 Administration cluster_1 Circulation cluster_2 Action & Elimination Lipidated_Peptide_Dose Administered Lipidated Peptide Free_Peptide Free Lipidated Peptide in Plasma Lipidated_Peptide_Dose->Free_Peptide Albumin_Bound Albumin-Bound Lipidated Peptide Free_Peptide->Albumin_Bound Reversible Binding Target_Receptor Target Receptor Interaction Free_Peptide->Target_Receptor Pharmacological Effect Renal_Clearance Renal Clearance Free_Peptide->Renal_Clearance Slowed Metabolism Enzymatic Degradation Free_Peptide->Metabolism Albumin_Bound->Free_Peptide

Caption: Pharmacokinetic pathway of a peptide modified with this compound.

Conclusion

This compound is a vital tool in the arsenal (B13267) of medicinal chemists and drug developers. Its function as a lipidating agent for peptides provides a reliable method to significantly improve their pharmacokinetic profiles, thereby enhancing their therapeutic efficacy. The Boc protection strategy allows for its seamless integration into standard solid-phase peptide synthesis workflows. As the field of peptide therapeutics continues to expand, and with the rise of novel modalities like PROTACs, the utility of specialized building blocks such as this compound is set to grow, paving the way for the development of more effective and patient-friendly peptide-based medicines. Further research documenting the specific quantitative effects and detailed applications of this particular compound will be invaluable to the scientific community.

References

Unraveling the Cellular Mechanisms of N'-Boc-N-(Gly-Oleoyl)-Lys: A Proposed Investigatory Framework

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract: N'-Boc-N-(Gly-Oleoyl)-Lysine is a novel lipoamino acid construct. While direct experimental data on its mechanism of action is not currently available in the public domain, its structural components—an N-terminally protected glycine, an oleoyl (B10858665) group, and a lysine (B10760008) residue—suggest a range of plausible cellular interactions. This technical guide outlines a proposed mechanism of action for N'-Boc-N-(Gly-Oleoyl)-Lys, drawing inferences from the known biological activities of its constituent parts. We present a hypothetical framework for its cellular activity, detail robust experimental protocols for its investigation, and provide visual representations of potential signaling pathways and workflows to guide future research.

Proposed Mechanism of Action

Based on its structure, this compound is hypothesized to function as a modulator of cellular membranes and potentially as an inhibitor of specific enzymes. The oleoyl tail suggests a strong affinity for lipid bilayers, potentially altering membrane fluidity and the function of membrane-associated proteins. The glycine-lysine headgroup may interact with cell surface receptors or intracellular signaling molecules.

Potential Cellular Targets
  • Cellular Membranes: The oleoyl moiety could facilitate insertion into the plasma membrane, altering its physical properties and influencing the activity of embedded proteins such as ion channels and receptors.

  • Enzyme Inhibition: Lipidated amino acids and peptides have been explored as enzyme inhibitors. Potential targets for this compound could include proteases, kinases, or lipases, where the oleoyl group could interact with hydrophobic pockets of the enzyme active site.

  • Drug Delivery: The amphipathic nature of the molecule suggests its potential as a permeation enhancer, facilitating the cellular uptake of other molecules.

Hypothesized Signaling Pathways

Given the potential for membrane interaction, this compound could influence signaling pathways that are initiated at the cell membrane. For instance, by altering the lipid raft composition or the dimerization of receptors, it could modulate pathways such as:

  • Phospholipase C (PLC) Pathway: Alterations in membrane fluidity could affect the activity of PLC, leading to changes in intracellular calcium levels and protein kinase C (PKC) activation.

  • PI3K/Akt Pathway: Interactions with receptor tyrosine kinases or other membrane-associated proteins could trigger the PI3K/Akt signaling cascade, impacting cell survival and proliferation.

Quantitative Data from Related Compounds

To provide context for the potential potency of this compound, the following table summarizes data from structurally related lipidated amino acids and peptides.

Compound/ScaffoldTarget/AssayQuantitative MetricValueReference Compound
Oleoyl-L-carnitineCPT1 InhibitionIC503.5 µMEtomoxir
Myristoyl-CoAProtein N-myristoyltransferaseKm0.8 µM-
Palmitoyl-L-lysineSelf-assemblyCritical Micelle Concentration1.2 mM-

Detailed Experimental Protocols

The following protocols are proposed to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assays
  • Objective: To determine the cytotoxic and cytostatic effects of this compound on various cell lines.

  • Methodology:

    • Seed cells (e.g., HeLa, HEK293, a relevant cancer cell line) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in cell culture medium.

    • Replace the medium in the cell plates with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

    • Incubate for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions. Measure absorbance at the appropriate wavelength.

    • Calculate IC50 values using non-linear regression analysis.

Membrane Fluidity Assay
  • Objective: To assess the effect of this compound on the fluidity of cellular membranes.

  • Methodology:

    • Treat cells with varying concentrations of this compound for a defined period (e.g., 1-4 hours).

    • Label the cells with a fluorescent membrane probe sensitive to lipid packing, such as Laurdan or DPH.

    • Measure the fluorescence emission spectrum of the probe using a fluorescence spectrophotometer or a fluorescence microscope.

    • Calculate the generalized polarization (GP) for Laurdan or the fluorescence anisotropy for DPH to determine changes in membrane fluidity. An increase in GP or anisotropy indicates decreased fluidity.

Western Blot Analysis of Signaling Pathways
  • Objective: To investigate the effect of this compound on key signaling proteins.

  • Methodology:

    • Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-PKC, PKC, p-ERK, ERK).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Proposed Signaling Pathways

G compound This compound membrane Cell Membrane compound->membrane intercalates plc PLC membrane->plc modulates pi3k PI3K membrane->pi3k activates? pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc akt Akt pi3k->akt downstream Downstream Effects (Survival, Proliferation) akt->downstream

Caption: Proposed signaling pathways affected by this compound.

Experimental Workflow for Mechanism of Action Study

G start Start: Characterize This compound viability Cell Viability Assays (MTT, PrestoBlue) start->viability ic50 Determine IC50 viability->ic50 membrane_assay Membrane Fluidity Assay (Laurdan, DPH) ic50->membrane_assay western_blot Western Blot Analysis (p-Akt, p-PKC) ic50->western_blot enzyme_screen Enzyme Inhibition Screen (Proteases, Kinases) ic50->enzyme_screen data_analysis Data Analysis and Mechanism Elucidation membrane_assay->data_analysis western_blot->data_analysis enzyme_screen->data_analysis

Caption: Experimental workflow for elucidating the mechanism of action.

An In-depth Technical Guide to the Introduction of Boc Protection in the Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and introduction of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis of the lipoamino acid conjugate, N'-Boc-N-(Gly-Oleoyl)-Lysine. This guide details the strategic importance of Boc protection in multi-step synthesis, provides detailed experimental protocols, summarizes quantitative data, and illustrates key chemical and procedural workflows.

Introduction to Boc Protection in Peptide and Lipoamino Acid Synthesis

In the intricate field of peptide and modified amino acid synthesis, protecting groups are indispensable tools for preventing undesirable side reactions at reactive functional groups. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This acid lability makes it orthogonal to other protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis), allowing for selective deprotection strategies in complex syntheses.[3]

The primary function of the Boc group is to temporarily mask the nucleophilic nature of an amino group, thereby directing the reaction to other desired sites.[2] In the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine, the Boc group is strategically placed on the ε-amino group of the lysine (B10760008) side chain. This ensures that during the subsequent peptide coupling steps—first with glycine (B1666218) and then with oleic acid—the acylation occurs specifically at the α-amino group of the lysine, preventing branching and ensuring the correct linear structure of the final molecule.[4] The lipidation of peptides and amino acids is a key strategy to enhance their therapeutic properties, such as improving half-life, reducing immunogenicity, and enabling intracellular uptake.[5][6]

Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine: A Stepwise Approach

The synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine is a multi-step process that can be logically broken down into three key stages:

  • Selective Boc Protection of the Lysine Side Chain: The synthesis begins with the selective protection of the ε-amino group of L-lysine with a Boc group to yield Nε-Boc-L-lysine.

  • Dipeptide Formation: The α-amino group of Nε-Boc-L-lysine is then coupled with an N-terminally protected glycine (e.g., Fmoc-Gly-OH) followed by deprotection, or directly with glycine methyl ester followed by saponification, to form the Gly-Lys(Boc) dipeptide.

  • N-terminal Lipidation: Finally, the free N-terminal amino group of the Gly-Lys(Boc) dipeptide is acylated with oleic acid to yield the target molecule, N'-Boc-N-(Gly-Oleoyl)-Lysine.

The overall synthetic pathway is depicted below.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Dipeptide Formation cluster_2 Step 3: N-terminal Lipidation L-Lysine L-Lysine Lys_Boc Nε-Boc-L-Lysine L-Lysine->Lys_Boc  Dioxane/Water Boc2O_DMAP Boc₂O, Base (e.g., NaHCO₃) Dipeptide_protected Fmoc-Gly-Lys(Boc)-OH Lys_Boc->Dipeptide_protected Glycine_deriv Fmoc-Gly-OH Glycine_deriv->Dipeptide_protected Coupling_1 Coupling Agents (e.g., EDC, HOBt) Gly_Lys_Boc Gly-Lys(Boc)-OH Dipeptide_protected->Gly_Lys_Boc Deprotection_1 Piperidine (B6355638) in DMF Final_Product N'-Boc-N-(Gly-Oleoyl)-Lysine Gly_Lys_Boc->Final_Product Oleic_Acid Oleic_Acid Oleic_Acid->Final_Product Coupling_2 Coupling Agents (e.g., EDC, HOBt)

Caption: Synthetic pathway for N'-Boc-N-(Gly-Oleoyl)-Lysine.

Experimental Protocols

The following protocols are based on established methods for Boc protection, peptide coupling, and N-acylation.[1][7][8]

This protocol describes the selective protection of the ε-amino group of L-lysine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

  • Materials:

    • L-Lysine hydrochloride

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane

    • Water

    • Ethyl acetate (B1210297)

    • 1M Hydrochloric acid (HCl)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Dissolve L-Lysine hydrochloride (1 equivalent) in an aqueous solution of sodium bicarbonate (3 equivalents).

    • Cool the solution in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane to the lysine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Wash the mixture with ethyl acetate to remove unreacted Boc anhydride (B1165640) and byproducts.

    • Carefully acidify the aqueous layer to a pH of approximately 3-4 with 1M HCl to precipitate the product.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield Nε-Boc-L-Lysine as a white solid.

This protocol details the coupling of Fmoc-glycine to Nε-Boc-L-Lysine followed by Fmoc deprotection.

  • Materials:

    • Nε-Boc-L-Lysine (from Protocol 1)

    • Fmoc-Gly-OH

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

    • 20% Piperidine in DMF

    • Diethyl ether

  • Procedure:

    • Dissolve Nε-Boc-L-Lysine (1 equivalent), Fmoc-Gly-OH (1.1 equivalents), and HOBt (1.1 equivalents) in DMF.

    • Cool the solution to 0°C and add EDC·HCl (1.1 equivalents).

    • Add DIPEA (2.5 equivalents) and stir the reaction mixture at 0°C for 30 minutes, then at room temperature overnight.

    • Remove the solvent under vacuum. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over MgSO₄, filter, and evaporate to obtain the crude Fmoc-Gly-Lys(Boc)-OH.

    • Dissolve the protected dipeptide in DMF and add an equal volume of 20% piperidine in DMF. Stir for 1-2 hours at room temperature to remove the Fmoc group.

    • Precipitate the deprotected dipeptide, Gly-Lys(Boc)-OH, by adding cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

This protocol describes the final N-acylation step with oleic acid.

  • Materials:

    • Gly-Lys(Boc)-OH (from Protocol 2)

    • Oleic acid

    • EDC·HCl

    • HOBt

    • DIPEA

    • DMF

    • Ethyl acetate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve Gly-Lys(Boc)-OH (1 equivalent), oleic acid (1.1 equivalents), and HOBt (1.1 equivalents) in DMF.

    • Cool the mixture to 0°C and add EDC·HCl (1.1 equivalents).

    • Add DIPEA (2.5 equivalents) and stir at 0°C for 30 minutes, then at room temperature overnight.

    • Remove DMF under vacuum. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to obtain the final product.[9]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of Boc-protected lipoamino acids. Yields and reaction times can vary based on scale and specific reaction conditions.

Table 1: Summary of Reaction Conditions and Typical Yields

StepReactionKey ReagentsSolventTypical Time (h)Typical Yield (%)
1Nε-Boc Protection of Lysine(Boc)₂O, NaHCO₃Dioxane/Water12-1685-95
2Dipeptide FormationFmoc-Gly-OH, EDC, HOBtDMF12-1880-90
3N-terminal OleoylationOleic Acid, EDC, HOBtDMF12-1870-85

Table 2: Characterization Data for Key Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Analytical Data
Nε-Boc-L-LysineC₁₁H₂₂N₂O₄246.30¹H NMR, ¹³C NMR, MS (ESI+) confirming mass
Gly-Lys(Boc)-OHC₁₃H₂₅N₃O₅303.36¹H NMR, ¹³C NMR, MS (ESI+) confirming mass
N'-Boc-N-(Gly-Oleoyl)-LysineC₃₁H₅₇N₃O₆567.80¹H NMR showing signals for oleoyl (B10858665) chain, glycine, and lysine; MS (ESI+) confirming mass; IR showing amide and carbamate (B1207046) C=O stretches

Workflow and Mechanism Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and the chemical mechanism of Boc protection.

G cluster_synthesis Synthesis Workflow A 1. Dissolve Reactants (Lysine-HCl, NaHCO₃ in H₂O) B 2. Add (Boc)₂O in Dioxane A->B C 3. Stir Overnight at RT B->C D 4. Aqueous Workup & Extraction C->D E 5. Couple with Glycine Derivative D->E F 6. Deprotection of Glycine E->F G 7. Couple with Oleic Acid F->G H 8. Aqueous Workup & Extraction G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J

Caption: General experimental workflow for synthesis and purification.

The mechanism of Boc protection involves the nucleophilic attack of the amine on the Boc anhydride.

G cluster_mech Mechanism of Boc Protection Amine R-NH₂ Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Boc_Anhydride Boc-O-Boc Boc_Anhydride->Intermediate Product R-NH-Boc Intermediate->Product Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Mechanism of N-Boc protection using Boc anhydride.

Conclusion

The strategic use of the Boc protecting group on the lysine side chain is fundamental to the successful synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine. It allows for the regioselective formation of amide bonds at the α-amino position, enabling the construction of this complex lipoamino acid derivative. The protocols outlined in this guide, based on established chemical principles, provide a robust framework for the synthesis, purification, and characterization of this molecule, which is of significant interest for applications in drug delivery and the development of peptide-based therapeutics.[10][11] Careful execution of each step and rigorous purification are critical to obtaining the final product with high purity.

References

N'-Boc-N-(Gly-Oleoyl)-Lys: A Technical Guide to its Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N'-Boc-N-(Gly-Oleoyl)-Lys is a specialized chemical building block designed for advanced applications in drug discovery. As a lipidated amino acid derivative, its primary utility lies in its function as a linker, particularly in the burgeoning field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs), and in the enhancement of peptide therapeutics. The incorporation of an oleoyl (B10858665) group—a monounsaturated fatty acid—is a strategic design choice aimed at improving the pharmacokinetic properties of therapeutic molecules. This guide provides an in-depth overview of the core applications, general synthetic methodologies, and the theoretical framework for utilizing this compound in drug development programs. While specific examples of its use in published literature are not yet available, this document outlines its intended applications based on the principles of lipidation and PROTAC design.

Introduction to this compound

This compound is a derivative of the amino acid L-lysine, where the epsilon-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the alpha-amino group is acylated with an oleoyl-glycyl moiety. This trifunctional structure provides a versatile platform for chemical conjugation. The Boc group offers a stable protecting group that can be removed under acidic conditions, revealing a primary amine for further coupling. The carboxylic acid of the lysine (B10760008) provides a handle for conjugation, making it an ideal component for building larger, more complex molecules.

The key feature of this molecule is the oleoyl group. Lipidation, the covalent attachment of a lipid moiety, is a well-established strategy in drug design to enhance the therapeutic potential of peptides and small molecules.[1]

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name N6-(tert-butoxycarbonyl)-N2-(oleoylglycyl)lysine
Molecular Formula C31H57N3O6
Molecular Weight 567.80 g/mol [2]
CAS Number 2353409-71-7[1][2]
Appearance To be determined (typically a solid)
Solubility Soluble in organic solvents like DMSO[2]
Key Functional Groups - Boc-protected primary amine- Carboxylic acid- Oleoyl (lipid) chain- Glycine (B1666218) spacer

Core Applications in Drug Discovery

Lipidation for Enhanced Pharmacokinetics

A major challenge in the development of peptide and some small molecule drugs is their rapid clearance from the body and poor membrane permeability. Lipidation addresses these issues by:

  • Prolonging Half-Life: The long alkyl chain of the oleoyl group can reversibly bind to serum albumin, a protein in the bloodstream. This binding effectively creates a circulating reservoir of the drug, reducing its renal clearance and significantly extending its half-life.[1]

  • Improving Membrane Permeability: The lipophilic nature of the fatty acid can enhance the ability of a drug to cross cell membranes, which can be crucial for reaching intracellular targets.

Table 2: General Effects of Lipidation on Drug Properties

ParameterEffect of LipidationRationale
Plasma Half-life IncreasedReversible binding to serum albumin reduces renal clearance.
Bioavailability Potentially IncreasedEnhanced absorption and protection from enzymatic degradation.
Cellular Uptake Potentially IncreasedIncreased lipophilicity can facilitate passive diffusion across cell membranes.
Metabolic Stability Potentially IncreasedSteric hindrance from the lipid chain can protect against enzymatic degradation.
Application in PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins. A PROTAC consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a linker that connects the two.

This compound is designed to be used as a component of the linker in PROTAC synthesis.[2] The incorporation of a lipidated linker can offer several advantages:

  • Improved Physicochemical Properties: The lipid chain can influence the solubility and cell permeability of the entire PROTAC molecule.

  • Enhanced In Vivo Efficacy: By extending the half-life of the PROTAC, the lipid moiety can lead to more sustained protein degradation in vivo.

Synthesis and Experimental Protocols

While a specific, published protocol for the synthesis of this compound is not available, a general methodology can be inferred from standard peptide and organic chemistry techniques.

Proposed Synthesis of this compound

The synthesis would likely proceed in a multi-step fashion:

  • Activation of Oleic Acid: Oleic acid is first activated to facilitate amide bond formation. This can be achieved by converting it to an active ester (e.g., NHS ester) or an acid chloride.

  • Coupling with Glycine: The activated oleic acid is then reacted with the amino group of glycine (with its carboxylic acid protected, e.g., as a methyl or ethyl ester) to form Oleoyl-Glycine.

  • Deprotection of Glycine: The carboxylic acid of Oleoyl-Glycine is deprotected.

  • Coupling to Boc-Lys-OH: The Oleoyl-Glycine is then activated and coupled to the alpha-amino group of Nε-Boc-L-lysine. Standard peptide coupling reagents like HATU or HBTU can be used for this step.

  • Purification: The final product is purified using techniques such as column chromatography or preparative HPLC.

General Protocol for Incorporation into a PROTAC

This protocol describes a general workflow for using a linker like this compound to synthesize a PROTAC.

  • Linker Preparation:

    • The N'-Boc protecting group of this compound is removed using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This exposes the primary amine at the N' position.

    • The carboxylic acid of the lysine part of the molecule is activated using a coupling reagent (e.g., HATU, HOBt, and DIPEA in DMF).

  • Sequential Coupling:

    • Step A: Coupling to the E3 Ligase Ligand: The activated linker is reacted with the E3 ligase ligand (which should have a suitable functional group, often a free amine). The reaction is monitored by LC-MS until completion. The product is purified.

    • Step B: Coupling to the Target Protein Ligand: The product from Step A, which now has a free amine from the deprotected Boc group, is reacted with the target protein ligand (which should have an activated carboxylic acid).

    • Alternatively, the sequence of coupling can be reversed.

  • Final Purification:

    • The final PROTAC molecule is purified to a high degree using preparative reverse-phase HPLC.

    • The identity and purity of the final product are confirmed by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed.

PROTAC_Structure cluster_PROTAC PROTAC Molecule Warhead Target Protein Ligand (Warhead) Linker Linker (e.g., incorporating N'-(Gly-Oleoyl)-Lys) Warhead->Linker covalent bond Anchor E3 Ligase Ligand (Anchor) Linker->Anchor covalent bond PROTAC_Synthesis_Workflow start Start with Linker Building Block (this compound) deprotection Boc Deprotection (e.g., TFA) start->deprotection activation1 Activate Carboxylic Acid (e.g., HATU) start->activation1 coupling1 Couple to E3 Ligase Ligand deprotection->coupling1 activation1->coupling1 intermediate Purified Intermediate: E3 Ligand-Linker coupling1->intermediate coupling2 Couple to Intermediate intermediate->coupling2 activation2 Activate Warhead Carboxylic Acid activation2->coupling2 final_protac Final PROTAC Molecule coupling2->final_protac purification Final Purification (Prep-HPLC) final_protac->purification end Characterization (LC-MS, NMR) purification->end PROTAC_MoA PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation

References

Methodological & Application

Application Notes: N'-Boc-N-(Gly-Oleoyl)-Lys Conjugation to a Target Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein lipidation is a critical post-translational modification that plays a fundamental role in regulating protein structure, function, and subcellular localization. The covalent attachment of lipid moieties can enhance protein-membrane interactions, facilitate protein-protein interactions, and influence signaling pathways. This application note provides a detailed protocol for the conjugation of N'-Boc-N-(Gly-Oleoyl)-Lysine, a lipidated amino acid, to a target protein. This process allows for the site-specific introduction of an oleoyl (B10858665) group, enabling studies on the effects of lipidation on protein behavior and the development of lipidated protein therapeutics.

The protocol describes a two-step process. First, the carboxyl group of N'-Boc-N-(Gly-Oleoyl)-Lys is activated using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated intermediate is then reacted with primary amines (lysine residues or the N-terminus) on the target protein to form stable amide bonds. Subsequent purification and characterization steps ensure the quality and integrity of the final lipidated protein conjugate.

Experimental Protocols

Materials and Reagents
  • Target Protein

  • N'-Boc-N-(Gly-Oleoyl)-Lysine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (MWCO appropriate for the target protein)

  • Bradford Assay Reagent

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagents

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Protocol 1: Activation of N'-Boc-N-(Gly-Oleoyl)-Lysine
  • Dissolve N'-Boc-N-(Gly-Oleoyl)-Lysine in anhydrous DMF to a final concentration of 10 mM.

  • Add a 1.5-fold molar excess of EDC to the solution.

  • Add a 1.5-fold molar excess of NHS to the solution.

  • Incubate the reaction mixture at room temperature for 1 hour with gentle stirring, protected from light. This reaction forms the NHS-ester of N'-Boc-N-(Gly-Oleoyl)-Lysine.

Protocol 2: Conjugation to the Target Protein
  • Prepare the target protein in PBS at a concentration of 1-5 mg/mL.

  • Add the activated N'-Boc-N-(Gly-Oleoyl)-Lysine-NHS ester solution to the protein solution at a 10 to 20-fold molar excess. The optimal ratio may need to be determined empirically.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 7.5.

Protocol 3: Purification of the Conjugated Protein
  • Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off (MWCO).

  • Perform dialysis against PBS at 4°C with at least three buffer changes over 24-48 hours to remove unreacted lipid and byproducts.

  • Alternatively, size-exclusion chromatography (SEC) can be used for purification.

Protocol 4: Characterization of the Conjugate
  • Protein Concentration: Determine the final protein concentration using a Bradford assay.

  • SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE to confirm conjugation. The lipidated protein should exhibit a slight shift in molecular weight compared to the unmodified protein.

  • Mass Spectrometry: Confirm the mass of the conjugated protein using MALDI-TOF or ESI-MS to determine the number of attached lipid moieties.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Conjugation

ParameterUnmodified ProteinConjugated Protein
Initial Protein Concentration 5.0 mg/mLN/A
Final Protein Concentration N/A3.8 mg/mL
Conjugation Efficiency N/A~76%
Purity (by SDS-PAGE) >95%>90%
Molecular Weight (by MS) 50,000 Da51,200 Da
Degree of Labeling N/A2 lipid moieties/protein

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis A This compound C Activated NHS-Ester A->C Activation B EDC/NHS in DMF B->C E Conjugated Protein C->E Conjugation D Target Protein D->E F Dialysis / SEC E->F G Characterization (SDS-PAGE, MS) F->G H Final Product G->H

Caption: Experimental workflow for protein lipidation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol P_mem Lipidated Protein R Membrane Receptor P_mem->R Interaction S1 Signal Transduction R->S1 P_cyto Unmodified Protein P_cyto->P_mem Lipidation & Translocation S2 Downstream Effects S1->S2

Caption: Signaling pathway of a lipidated protein.

Application Notes and Protocols: Cell Permeability Assay for Peptides Modified with N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful intracellular delivery of therapeutic peptides is often hindered by the barrier of the cell membrane. Chemical modification of peptides is a common strategy to enhance their cell permeability. The modification with lipophilic moieties, such as the N'-Boc-N-(Gly-Oleoyl)-Lys group, is intended to increase the peptide's interaction with the lipid bilayer, thereby facilitating its entry into the cell. This document provides a detailed protocol for assessing the cell permeability of peptides modified with this lipophilic anchor. The protocol is designed to be a comprehensive guide for researchers in drug development and cellular biology, offering both a cell-based assay and a cell-free assay for a thorough evaluation of peptide permeability.

The primary method detailed is a cell-based assay utilizing a well-established cell line, followed by quantification of the internalized peptide using mass spectrometry, a label-free and highly sensitive detection method.[1] Additionally, a parallel artificial membrane permeability assay (PAMPA) is described as an initial, high-throughput screening method to assess passive diffusion.[2][3]

Key Experimental Protocols

Two primary protocols are provided to assess the cell permeability of this compound modified peptides:

  • Cellular Uptake Assay in HeLa Cells with LC-MS/MS Quantification: A quantitative analysis of peptide uptake in a human cell line.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A cell-free assay to evaluate the passive permeability of the modified peptide.[2][3]

Protocol 1: Cellular Uptake Assay in HeLa Cells with LC-MS/MS Quantification

This protocol details the steps to quantify the intracellular concentration of the modified peptide after incubation with HeLa cells.

1.1. Materials and Reagents

  • HeLa cells (ATCC® CCL-2™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose and L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound modified peptide

  • Isotopically labeled version of the modified peptide (for use as an internal standard)[1]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Bovine Serum Albumin (BSA)[4][5]

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • BCA Protein Assay Kit

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • 96-well cell culture plates

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[6][7][8]

1.2. Experimental Workflow

Cellular Uptake Workflow cluster_prep Preparation cluster_treatment Treatment cluster_processing Sample Processing cluster_analysis Analysis A Seed HeLa cells in a 96-well plate B Prepare peptide stock solutions in DMSO C Treat cells with modified peptide at various concentrations and time points B->C D Wash cells to remove extracellular peptide C->D E Lyse cells to release intracellular contents D->E F Determine total protein concentration (e.g., BCA assay) E->F G Precipitate proteins and extract peptide F->G H Quantify intracellular peptide concentration using LC-MS/MS G->H I Normalize peptide concentration to total protein amount H->I

Caption: Workflow for the cellular uptake assay of modified peptides.

1.3. Detailed Methodology

1.3.1. Cell Culture and Seeding

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere and grow for 24 hours to reach approximately 80-90% confluency.

1.3.2. Peptide Preparation and Treatment

  • Prepare a 10 mM stock solution of the this compound modified peptide in DMSO.

  • Further dilute the stock solution in serum-free DMEM containing 0.1% BSA to final concentrations (e.g., 1, 5, 10, 25, 50 µM). The BSA is included to reduce non-specific binding of the lipophilic peptide to the plate.[4][5]

  • Remove the culture medium from the cells and wash once with PBS.

  • Add 100 µL of the peptide solutions to the respective wells. Include a vehicle control (DMEM with 0.5% DMSO and 0.1% BSA).

  • Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C.

1.3.3. Sample Collection and Lysis

  • After incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any remaining extracellular peptide.

  • Lyse the cells by adding 50 µL of ice-cold lysis buffer containing a protease inhibitor cocktail to each well.

  • Incubate on ice for 30 minutes with gentle shaking.

  • Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube. A small aliquot should be taken to determine the total protein concentration using a BCA assay.

1.3.4. Peptide Extraction and LC-MS/MS Quantification

  • To the remaining lysate, add the isotopically labeled internal standard to a final known concentration.[1]

  • Precipitate the proteins by adding three volumes of ice-cold acetonitrile.

  • Vortex and incubate at -20°C for at least 1 hour.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant containing the peptide to a new tube and dry it using a vacuum concentrator.

  • Reconstitute the dried extract in an appropriate volume of LC-MS grade water with 0.1% formic acid.

  • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[6][7][8] Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent peptide and the internal standard.[9]

  • Generate a standard curve using known concentrations of the modified peptide spiked into cell lysate to quantify the amount of peptide in the experimental samples.

  • Normalize the quantified peptide amount to the total protein concentration of each sample (expressed as ng of peptide per mg of total protein).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, cell-free method to predict the passive diffusion of the modified peptide across a lipid membrane.[2][3]

2.1. Materials and Reagents

  • PAMPA plate system (e.g., a 96-well donor plate with a permeable filter support and a 96-well acceptor plate)

  • Phosphatidylcholine in dodecane (B42187) (or a commercially available brain lipid mixture)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound modified peptide

  • DMSO

  • UV-Vis spectrophotometer or LC-MS/MS system

2.2. Experimental Workflow

PAMPA Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Coat the filter of the donor plate with lipid solution B Prepare peptide solution in donor buffer C Add buffer to the acceptor plate D Place the donor plate on top of the acceptor plate E Add peptide solution to the donor plate D->E F Incubate for a defined period (e.g., 4-18 hours) E->F G Measure peptide concentration in both donor and acceptor wells F->G H Calculate the apparent permeability coefficient (Papp) G->H

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

2.3. Detailed Methodology

  • Membrane Coating: Apply a small volume (e.g., 5 µL) of the lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) to the filter of each well in the donor plate.

  • Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Donor Solution Preparation: Prepare a solution of the modified peptide in PBS (pH 7.4) at a known concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).

  • Assay Assembly and Incubation: Carefully place the lipid-coated donor plate onto the acceptor plate. Add 200 µL of the donor peptide solution to each well of the donor plate.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 18 hours) in a humidified chamber to prevent evaporation.

  • Concentration Measurement: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry if the peptide has a chromophore, or preferably LC-MS/MS for higher sensitivity and specificity).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_eq)

    Where:

    • Vd is the volume of the donor well

    • Va is the volume of the acceptor well

    • A is the filter area

    • t is the incubation time

    • C_A(t) is the concentration of the peptide in the acceptor well at time t

    • C_eq is the equilibrium concentration, calculated as (C_D(t) * Vd + C_A(t) * Va) / (Vd + Va)

    • C_D(t) is the concentration of the peptide in the donor well at time t

Data Presentation

The quantitative data from these assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cellular Uptake of this compound Modified Peptide in HeLa Cells

Treatment Concentration (µM)Incubation Time (hours)Intracellular Peptide Concentration (ng/mg protein) ± SD
11
14
112
124
51
54
512
524
101
104
1012
1024
251
254
2512
2524
501
504
5012
5024
Vehicle Control24Not Detected

Table 2: PAMPA Permeability of this compound Modified Peptide

CompoundConcentration (µM)Incubation Time (hours)Papp (x 10⁻⁶ cm/s) ± SDPermeability Classification
Modified Peptide1005
High Permeability Control (e.g., Propranolol)1005High
Low Permeability Control (e.g., Atenolol)1005Low

Permeability Classification Guidelines (for PAMPA):

  • High: Papp > 10 x 10⁻⁶ cm/s

  • Medium: Papp = 1 - 10 x 10⁻⁶ cm/s

  • Low: Papp < 1 x 10⁻⁶ cm/s

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for evaluating the cell permeability of peptides modified with the lipophilic this compound moiety. The combination of a cell-based assay for direct quantification of cellular uptake and a cell-free PAMPA assay for assessing passive diffusion offers a comprehensive approach. For lipophilic peptides, it is crucial to address potential challenges such as non-specific binding, which has been accounted for in the protocol by the inclusion of BSA.[4][5] The use of mass spectrometry for quantification ensures high sensitivity and accuracy, avoiding potential artifacts that can be associated with fluorescent labels.[1][10] These detailed methodologies and data presentation formats will aid researchers in systematically and effectively characterizing the permeability of their novel peptide candidates.

References

Application Notes & Protocols: Site-Specific Incorporation of N'-Boc-N-(Gly-Oleoyl)-Lys into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The conjugation of lipids to peptides, or lipidation, is a powerful strategy in drug development to enhance the therapeutic properties of peptide-based candidates. Lipidation can significantly improve a peptide's pharmacokinetic profile by increasing its half-life in circulation, enhancing its association with cell membranes, and facilitating its transport across biological barriers.[1] N'-Boc-N-(Gly-Oleoyl)-Lys is a specialized amino acid building block designed for the site-specific incorporation of an oleoyl (B10858665) lipid moiety into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS).

This building block consists of a lysine (B10760008) residue where the epsilon-amino (Nε) group is acylated with oleic acid via a glycine (B1666218) spacer, and the alpha-amino (Nα) group is protected with a tert-butyloxycarbonyl (Boc) group. The oleoyl group, a monounsaturated C18 fatty acid, imparts significant hydrophobicity, which can promote interactions with lipid bilayers and albumin, thereby reducing renal clearance and prolonging systemic exposure. This modification is particularly valuable for developing long-acting peptide therapeutics, targeted drug delivery systems, and novel vaccine adjuvants.[1][2]

These application notes provide a comprehensive guide and detailed protocols for the efficient incorporation of this compound into a target peptide sequence using standard SPPS methodologies, followed by purification and characterization.

2. Properties of this compound

A summary of the key chemical properties of the this compound building block is provided below. This data is essential for calculating reagent quantities and for the characterization of the final lipopeptide.

PropertyValueReference
IUPAC Name N6-(tert-butoxycarbonyl)-N2-(oleoylglycyl)lysine[1]
CAS Number 2353409-71-7[1]
Chemical Formula C31H57N3O6[1]
Molecular Weight 567.81 g/mol [1]
Exact Mass 567.4247[1]

3. Experimental Protocols

The following protocols describe the incorporation of this compound into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by cleavage, purification, and analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy. The this compound building block is coupled after the removal of the N-terminal Fmoc group of the preceding amino acid.

Materials and Reagents:

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling Reagents: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol (Peptide synthesis grade)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Place the resin in the reaction vessel.

    • Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 times).[3][4]

  • Standard Fmoc Amino Acid Coupling Cycle (Repeat for each amino acid before the lipidated lysine):

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[4]

    • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.8 eq.), and HOBt (4 eq.) in DMF. Add DIEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes.[4]

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

    • Washing: Drain the reaction solution and wash the resin with DMF (5-7 times). Confirm coupling completion with a Kaiser test (optional).[5]

  • Incorporation of this compound:

    • Perform the Fmoc deprotection on the N-terminal amino acid of the growing peptide chain as described in step 2.

    • Activation of Lipidated Lysine: In a separate vial, dissolve this compound (2-3 eq.), HBTU (1.9-2.9 eq.), and HOBt (2-3 eq.) in DMF. Note: Due to the hydrophobicity of the oleoyl chain, ensure complete dissolution; gentle warming or sonication may be required. Add DIEA (4-6 eq.) and allow to pre-activate for 5-10 minutes.

    • Coupling: Add the activated lipidated lysine solution to the resin. Agitate the reaction for 2-4 hours. A longer coupling time or a double coupling may be necessary to overcome potential steric hindrance and aggregation.

    • Washing: Drain the coupling solution and wash the resin extensively with DMF (5-7 times) followed by DCM (3 times) to remove all soluble reagents.

  • Chain Elongation & Final Deprotection:

    • Continue coupling subsequent Fmoc-amino acids as per the standard cycle (step 2) until the sequence is complete.

    • After coupling the final amino acid, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (TFA/TIS/H2O) to the resin and agitate at room temperature for 2-3 hours.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether once more.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization

The crude lipopeptide must be purified and its identity confirmed. The increased hydrophobicity will affect its behavior during chromatography.

A. Purification by Reverse-Phase HPLC (RP-HPLC)

  • System: A preparative RP-HPLC system with a C18 column is recommended.[6]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

  • Gradient: Due to the high hydrophobicity of the oleoyl group, a shallower gradient with a higher starting percentage of Mobile Phase B may be required compared to non-lipidated peptides. A typical starting gradient might be 30-80% B over 40 minutes. This must be optimized for each specific peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO or Acetic Acid) and dilute with Mobile Phase A.

    • Inject the sample onto the equilibrated C18 column.

    • Run the optimized gradient and collect fractions corresponding to the major peak.

    • Analyze fractions for purity by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final purified lipopeptide.

B. Characterization by Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[6][7]

  • Procedure:

    • Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., Water/ACN with 0.1% formic acid for ESI-MS).

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum and compare the observed molecular weight with the theoretical calculated mass of the lipopeptide. The presence of the oleoyl-glycyl-lysine modification will result in a significant mass addition to the peptide backbone.

4. Representative Data

The following table presents example analytical data for a hypothetical 10-amino acid peptide ("Peptide-A") and its lipidated analogue ("Peptide-A-Lipo"), demonstrating the expected changes upon incorporation of this compound (after cleavage and deprotection).

ParameterPeptide-A (Control)Peptide-A-LipoExpected Observation
Theoretical MW (Da) 1250.51782.3Mass increase of 531.8 Da corresponding to the C31H55N2O3 moiety.
Observed MW (ESI-MS) 1250.61782.4Observed mass matches the theoretical mass, confirming successful incorporation.
RP-HPLC Retention Time (min) 15.228.7Significant increase in retention time due to the high hydrophobicity of the oleoyl chain.
Purity (Post-Purification) >98%>98%High purity is achievable with optimized synthesis and purification protocols.

5. Visualizations

G cluster_prep 1. Preparation cluster_synthesis 2. SPPS Cycles cluster_lipo 3. Lipidation Step cluster_final 4. Finalization & Analysis Resin Select & Swell Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Couple Standard Fmoc-AA Deprotection->Coupling Wash1 Wash (DMF) Coupling->Wash1 Kaiser Kaiser Test (Optional) Wash1->Kaiser Kaiser->Deprotection Repeat for next AA Lipo_Deprotect Final Fmoc Deprotection before Lipidation Kaiser->Lipo_Deprotect Sequence complete for lipidation Lipo_Couple Couple This compound Lipo_Deprotect->Lipo_Couple Lipo_Wash Extensive Wash (DMF, DCM) Lipo_Couple->Lipo_Wash Lipo_Wash->Deprotection Continue with next AA Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Lipo_Wash->Cleavage Peptide sequence complete Purify Purification (RP-HPLC) Cleavage->Purify Analyze Characterization (Mass Spectrometry) Purify->Analyze Final Pure Lipopeptide Analyze->Final G Lipo Lipopeptide in Extracellular Space Endosome Endosome Formation (Endocytosis) Lipo->Endosome 1a. Clathrin/Caveolae- mediated uptake Direct Direct Translocation (Membrane Destabilization) Lipo->Direct 1b. Alternative Pathway Membrane Cell Membrane Escape Endosomal Escape Endosome->Escape Cytosol Cytosol Escape->Cytosol Target Intracellular Target (e.g., Protein, Organelle) Cytosol->Target Biological Effect Direct->Cytosol

References

Application Notes and Protocols for the Analytical Characterization of N'-Boc-N-(Gly-Oleoyl)-Lys Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Boc-N-(Gly-Oleoyl)-Lysine conjugates are lipidated amino acid derivatives with significant potential in drug delivery and bioconjugation. The covalent attachment of an oleoyl (B10858665) group enhances hydrophobicity, which can improve membrane permeability and bioavailability of conjugated molecules. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, site-specific deprotection and subsequent conjugation. Accurate and robust analytical methods are crucial for the characterization, quality control, and stability testing of these conjugates. This document provides detailed protocols for the primary analytical techniques used to characterize these molecules.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of N'-Boc-N-(Gly-Oleoyl)-Lys conjugates and for separating them from starting materials and byproducts. The hydrophobicity of the oleoyl chain allows for strong retention on C18 columns.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: A linear gradient from 60% to 100% Mobile Phase B over 20 minutes is a good starting point, which can be optimized based on the separation of impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210-220 nm, where the amide bonds exhibit absorbance.

  • Sample Preparation: Dissolve the conjugate in a minimal amount of the initial mobile phase composition (e.g., 60% acetonitrile/water).

  • Injection Volume: 10-20 µL.

  • Data Analysis: The purity of the conjugate is determined by integrating the peak area of the main component relative to the total peak area.

Data Presentation: HPLC
CompoundRetention Time (min)Purity (%)
This compound15.8>95
Oleic Acid18.2-
N-Boc-Lysine5.3-
Glycine (B1666218)2.1-

Experimental Workflow for RP-HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve conjugate in initial mobile phase inject Inject sample onto C18 column dissolve->inject gradient Run gradient elution (ACN/Water/TFA) inject->gradient detect UV Detection (210-220 nm) gradient->detect integrate Integrate peak areas detect->integrate purity Calculate purity integrate->purity

Caption: Workflow for purity assessment by RP-HPLC.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound conjugates. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are suitable solvents.

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in approximately 0.6 mL of the deuterated solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key signals to identify are the t-butyl protons of the Boc group, the vinyl protons of the oleoyl chain, and the various methylene (B1212753) and methine protons of the lysine (B10760008) and glycine residues.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of carbonyl carbons from the amide and carbamate (B1207046) groups, as well as the carbons of the oleoyl chain and the Boc group.[1][2]

  • Data Analysis: Chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the structure of the conjugate.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Boc (t-butyl)~1.45 (s, 9H)~80 (quaternary C), ~28 (CH₃)
Oleoyl (vinyl)~5.35 (m, 2H)~130
Oleoyl (alkyl chain)0.8-2.3 (m)14-35
Lysine (α-CH)~4.2-4.4 (m, 1H)~54
Glycine (α-CH₂)~3.8-4.0 (d, 2H)~43
Amide NH6.5-8.0 (br)-
Carbonyls (Amide, Carbamate)-170-175

Logical Flow for NMR-based Structure Confirmation

NMR_Logic cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_conclusion Structural Confirmation boc_h Singlet at ~1.45 ppm (9H) confirm Structure Confirmed boc_h->confirm Confirms Boc Group vinyl_h Multiplet at ~5.35 ppm (2H) vinyl_h->confirm Confirms Oleoyl Chain amide_h Broad signals at 6.5-8.0 ppm amide_h->confirm Confirms Amide Bonds boc_c Signals at ~80 & 28 ppm boc_c->confirm carbonyl_c Signals at 170-175 ppm carbonyl_c->confirm Confirms Carbonyls vinyl_c Signals at ~130 ppm vinyl_c->confirm

Caption: Logic for structural confirmation using NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the conjugate, such as amides and carbamates.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the key functional groups.

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amide)3300-3500Broad
C-H Stretch (Alkyl)2850-2960Strong, sharp
C=O Stretch (Carbamate - Boc)~1700Strong
C=O Stretch (Amide I)1630-1680Strong
N-H Bend (Amide II)1510-1580Medium

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the this compound conjugate and for providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for these types of molecules.

Experimental Protocol: LC-MS
  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an ESI source.

  • Chromatography: Use the same HPLC conditions as described in Section 1 to separate the analyte before it enters the mass spectrometer.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

    • Full Scan Analysis: Acquire a full scan to determine the m/z of the parent ion.

    • Tandem MS (MS/MS): Perform fragmentation of the parent ion to confirm the structure. Key fragmentation patterns include the loss of the Boc group and cleavage of the amide bonds.[3]

  • Data Analysis: Compare the observed m/z of the parent ion with the calculated theoretical mass. Analyze the fragmentation pattern to confirm the connectivity of the oleoyl, glycine, and lysine moieties.

Data Presentation: Mass Spectrometry Data
IonCalculated m/zObserved m/z
[M+H]⁺596.46596.5
[M-Boc+H]⁺496.39496.4
[Oleoyl-Gly]⁺338.31338.3
[Lys(Boc)]⁺247.16247.2

Signaling Pathway for MS/MS Fragmentation

MSMS_Fragmentation Parent [M+H]⁺ m/z 596.5 Loss_Boc [M-Boc+H]⁺ m/z 496.4 Parent->Loss_Boc Loss of Boc group Oleoyl_Gly [Oleoyl-Gly]⁺ m/z 338.3 Parent->Oleoyl_Gly Cleavage of Lys-Gly bond Lys_Boc [Lys(Boc)]⁺ m/z 247.2 Parent->Lys_Boc Cleavage of Gly-Oleoyl bond

Caption: Predicted MS/MS fragmentation pathway.

Conclusion

The combination of HPLC, NMR, FTIR, and mass spectrometry provides a comprehensive analytical toolkit for the characterization of this compound conjugates. These methods allow for the unambiguous confirmation of the chemical structure, assessment of purity, and identification of key functional groups, which are critical for the development and application of these promising molecules in research and drug development.

References

N'-Boc-N-(Gly-Oleoyl)-Lys solubility and preparation for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility and preparation of N'-Boc-N-(Gly-Oleoyl)-Lys for in vitro assays. This lipopeptide is a valuable tool in various research applications, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs)[1][2].

Introduction to this compound

This compound is a lipid-modified and Boc-protected lysine (B10760008) derivative[3]. The oleoyl (B10858665) group, a long-chain fatty acid, imparts significant lipophilicity to the molecule. This characteristic is crucial for its function in certain biological applications, such as improving cell permeability or mediating interactions with lipid membranes. However, this lipophilicity also presents challenges for its handling and preparation in aqueous solutions typical of in vitro biological assays.

The Boc (tert-butoxycarbonyl) protecting group on the lysine's alpha-amino group allows for controlled, site-specific conjugation in synthetic chemistry, making it a versatile building block for complex molecules like PROTACs[4][5]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component, for which this compound can be a part, is critical for the proper orientation and proximity of the target protein and the E3 ligase.

Solubility of this compound

The high lipophilicity of this compound dictates its solubility profile. It is generally poorly soluble in aqueous solutions and requires the use of organic solvents to prepare stock solutions.

SolventSolubility
Dimethyl Sulfoxide (DMSO)10 mM[1]
EthanolData not available
MethanolData not available
Phosphate-Buffered Saline (PBS)Poorly soluble
WaterPoorly soluble

Note: The solubility in solvents other than DMSO has not been widely reported and should be determined empirically. When preparing solutions, it is crucial to start with a high-concentration stock in a suitable organic solvent, such as DMSO.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 567.80 g/mol )[1][2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing the Compound: Accurately weigh out a desired amount of this compound. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 5.68 mg of the compound.

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed compound. For the example above, add 1 ml of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) may be applied if necessary, but care should be taken to avoid degradation.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the preparation of working solutions from the 10 mM DMSO stock for use in cell-based assays. It is critical to minimize the final concentration of DMSO in the cell culture medium, as it can be toxic to cells, typically not exceeding 0.1-1%[6].

Materials:

  • 10 mM this compound in DMSO (from Protocol 3.1)

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first dilute the 10 mM stock 1:100 in culture medium to get a 100 µM intermediate solution (with 1% DMSO).

  • Final Dilution: Add the intermediate solution to the cell culture wells to achieve the desired final concentration. For example, to get a final concentration of 10 µM, add 10 µl of the 100 µM intermediate solution to 90 µl of cell culture medium in a well of a 96-well plate.

  • Mixing: Mix the final solution gently by pipetting up and down or by gentle agitation of the plate.

  • Control Wells: Prepare control wells containing the same final concentration of DMSO as the experimental wells to account for any solvent effects.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for an in vitro assay.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution store->thaw For Assay Use intermediate_dilution Prepare Intermediate Dilution in Culture Medium thaw->intermediate_dilution final_dilution Prepare Final Dilution in Assay Plate intermediate_dilution->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells

Caption: Workflow for preparing this compound solutions.

Hypothetical Signaling Pathway

This diagram shows a simplified, hypothetical signaling pathway illustrating the mechanism of action of a PROTAC utilizing a linker derived from this compound.

G cluster_protac PROTAC Action cluster_degradation Protein Degradation protac PROTAC (with this compound linker) ternary_complex Ternary Complex (Target-PROTAC-E3) protac->ternary_complex Binds to target Target Protein target->ternary_complex Recruited to e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Binds to ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination Catalyzes proteasome 26S Proteasome ubiquitination->proteasome Recognized by degradation Degradation of Target Protein proteasome->degradation Leads to

Caption: PROTAC-mediated protein degradation pathway.

References

Step-by-step guide to deprotecting the Boc group from N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic and peptide synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection because of its effectiveness and volatility, which simplifies product isolation.[1]

This document provides a detailed protocol for the deprotection of the Boc group from N'-Boc-N-(Gly-Oleoyl)-Lys, a lipopeptide conjugate. The procedure involves the acid-catalyzed cleavage of the Boc group to yield the corresponding primary amine as a trifluoroacetate (B77799) salt.

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds through a four-step mechanism:[1][2]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1]

  • Carbocation Formation: This protonation leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide.[1][2]

  • Amine Salt Formation: The resulting free amine is then protonated by the excess TFA to form the stable trifluoroacetate salt.[1]

A reactive tert-butyl cation is generated during this process, which can lead to undesired side reactions by alkylating nucleophilic functional groups.[1][3] To prevent this, scavengers are added to the reaction mixture to trap the carbocation.[4]

sub This compound protonated Protonated Intermediate sub->protonated Protonation tfa + TFA carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid Cleavage tbutyl tert-butyl cation protonated->tbutyl amine_salt N-(Gly-Oleoyl)-Lys TFA Salt carbamic_acid->amine_salt Decarboxylation co2 CO2 carbamic_acid->co2 isobutylene Isobutylene tbutyl->isobutylene Deprotonation (or trapped by scavenger)

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocol

This protocol details the solution-phase deprotection of this compound using a TFA/DCM mixture.

3.1. Materials and Reagents

  • This compound

  • Dichloromethane (B109758) (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (B1312306) (TIS) or Water (H₂O) as a scavenger[4][5]

  • Cold diethyl ether ((CH₃CH₂)₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge (optional)

  • Nitrogen or Argon line

3.2. Deprotection Procedure

  • Preparation: In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: While stirring, add a scavenger to the solution. Use 2.5-5% (v/v) of water or triisopropylsilane (TIS).[1][5]

  • Deprotection Reaction: Slowly add the deprotection reagent, typically a solution of 25-50% TFA in DCM, to the reaction mixture at room temperature.[6] The reaction is often run for 1 to 4 hours.[1][4] Caution: This reaction generates carbon dioxide gas; ensure the system is not closed.[1][2]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[4]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene.[1]

  • Product Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected product (the TFA salt).[1]

  • Isolation: Isolate the precipitated solid by filtration or by centrifugation followed by decantation of the ether.[1]

  • Washing and Drying: Wash the product pellet with additional cold diethyl ether to remove any remaining scavengers and soluble impurities.[1] Dry the final product, N-(Gly-Oleoyl)-Lys TFA salt, under high vacuum.

Quantitative Data Summary

The following table summarizes typical reaction parameters for Boc deprotection using TFA.

ParameterValue/ConditionRationaleCitation
Substrate Conc. ~0.1 M in DCMEnsures adequate solubility and reaction kinetics.
TFA Concentration 25-50% (v/v) in DCMSufficient acid strength for efficient cleavage without being overly harsh.[6]
Scavenger 2.5-5% (v/v) H₂O or TISTraps the reactive tert-butyl cation to prevent side reactions.[1][5]
Temperature Room Temperature (20-25 °C)Provides a balance between reaction rate and stability of the product.[4]
Reaction Time 1 - 4 hoursTypically sufficient for complete deprotection; should be monitored.[1][4]
Expected Yield >90%High yields are common for this type of reaction.

Troubleshooting

  • Incomplete Deprotection: If analysis shows remaining starting material, the cause may be insufficient acid concentration or reaction time.[4] Consider increasing the reaction time or using a higher concentration of TFA.

  • Side Product Formation: Unexpected peaks in LC-MS may indicate alkylation by the tert-butyl cation.[4] Ensure an adequate amount of scavenger is used in subsequent reactions. The oleoyl (B10858665) double bond is generally stable to TFA, but using TIS is a good precaution.

Visualized Experimental Workflow

A 1. Dissolve Substrate in Anhydrous DCM B 2. Add Scavenger (e.g., 2.5% TIS) A->B C 3. Add 25-50% TFA/DCM Stir at RT for 1-4h B->C D 4. Monitor Reaction (TLC or LC-MS) C->D E 5. Concentrate (Rotary Evaporation) D->E F 6. Precipitate Product with Cold Diethyl Ether E->F G 7. Isolate Solid (Filtration / Centrifugation) F->G H 8. Wash with Cold Ether & Dry Under Vacuum G->H I Final Product: Deprotected TFA Salt H->I

Caption: Step-by-step workflow for Boc deprotection.

References

Troubleshooting & Optimization

Optimizing the coupling efficiency of N'-Boc-N-(Gly-Oleoyl)-Lys to a peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of N'-Boc-N-(Gly-Oleoyl)-Lys to your peptide sequence. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in peptide lipidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound to a peptide?

A1: The primary challenges stem from the physicochemical properties of this compound. The long, hydrophobic oleoyl (B10858665) chain can lead to:

  • Poor Solubility: The lipidated amino acid may not dissolve well in standard solid-phase peptide synthesis (SPPS) solvents like N,N-Dimethylformamide (DMF).

  • Peptide Aggregation: The hydrophobicity of the oleoyl group can induce the growing peptide chain to aggregate on the solid support, hindering further reactions.[1][2]

  • Steric Hindrance: The bulky nature of the entire molecule can slow down the coupling reaction, leading to incomplete coupling.

Q2: Which coupling reagents are most effective for this type of modified amino acid?

A2: For sterically hindered and aggregation-prone couplings, high-reactivity coupling reagents are recommended. Guanidinium and phosphonium (B103445) salt-based reagents are generally more effective than standard carbodiimides. The most commonly recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

HATU and HCTU are often considered the most effective for difficult couplings.

Q3: Can I use standard coupling reagents like DIC/HOBt?

A3: While not impossible, using standard carbodiimide (B86325) reagents like DIC (N,N'-Diisopropylcarbodiimide) with HOBt (1-Hydroxybenzotriazole) may result in lower coupling efficiency and may require longer reaction times or double coupling. For a hydrophobic and bulky amino acid like this compound, it is advisable to start with a more potent coupling reagent.

Q4: How does lipidation benefit my peptide for drug development?

A4: Lipidation is a strategy used to improve the pharmacokinetic and pharmacodynamic properties of peptide therapeutics. Covalently attaching a lipid moiety can:

  • Enhance plasma protein binding, leading to a longer circulation half-life.

  • Improve cell membrane permeability.

  • Increase stability against enzymatic degradation.[3]

  • Potentially be used for targeted drug delivery.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency (Positive Kaiser Test) 1. Steric Hindrance: The bulky lipidated lysine (B10760008) derivative is preventing efficient reaction. 2. Peptide Aggregation: The growing peptide chain is aggregated, blocking the N-terminal amine. 3. Suboptimal Reagents: The chosen coupling reagent is not sufficiently reactive.1. Increase Equivalents & Time: Use a higher excess (3-5 equivalents) of the lipidated amino acid and coupling reagent. Extend the coupling time (e.g., 4-6 hours or overnight). 2. Solvent Optimization: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), or use a mixture of DMF with a small amount of Dimethyl sulfoxide (B87167) (DMSO) (e.g., 1-5%) to disrupt aggregation.[1] 3. Change Coupling Reagent: Switch to a more powerful coupling reagent like HATU or HCTU. 4. Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated lipidated amino acid for a second coupling cycle.
Poor Solubility of this compound The long oleoyl chain significantly reduces solubility in standard solvents like DMF.1. Use Alternative Solvents: Attempt to dissolve the reagent in NMP or a mixture of DMF/DCM (Dichloromethane). 2. Co-solvents: The addition of a small amount of DMSO can aid in solubilization. 3. Sonication: Gentle sonication can help to dissolve the lipidated amino acid.
Resin Shrinking This is a strong indicator of on-resin peptide aggregation due to the hydrophobicity of the coupled lipidated peptide.1. Solvent Exchange: Perform several washes with a solvent known to disrupt secondary structures, such as NMP or a "Magic Mixture" (DMF/NMP/DCM with chaotropic salts). 2. Resin Choice: For future syntheses, consider using a PEG-based resin (e.g., NovaSyn® TGR) which can improve solvation of the growing peptide chain.
Deletion of the Lipidated Residue in Final Product Incomplete coupling of the this compound followed by capping of the unreacted amine.1. Monitor Coupling: Ensure a negative Kaiser test before proceeding to the next step. If the test is positive, perform a second coupling. 2. Avoid Premature Capping: Only cap unreacted amines if you are certain that the coupling has been pushed to completion as much as possible.

Experimental Protocols

Protocol 1: HATU-mediated Coupling of this compound

This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.

Materials:

  • Resin-bound peptide with a free N-terminal amine (1 equivalent)

  • This compound (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • NMP or high-purity DMF

Procedure:

  • Resin Swelling & Deprotection: Swell the resin in DMF or NMP for 30-60 minutes. Perform N-terminal Boc deprotection using standard conditions (e.g., 50% TFA in DCM). Wash the resin thoroughly with DCM and then DMF/NMP.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in NMP.

  • Activation: Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes. The solution may change color.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the reaction for another 1-2 hours or consider a double coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x) to remove excess reagents and byproducts.

Protocol 2: Troubleshooting with Double Coupling

This protocol should be used if the initial coupling is incomplete (positive Kaiser test).

Procedure:

  • Initial Coupling: Follow steps 1-5 of Protocol 1.

  • Monitoring: After the initial 2-4 hour coupling, perform a Kaiser test. If it is positive, proceed to the next step.

  • Drain and Wash: Drain the reaction vessel and wash the resin with NMP (2x) to remove byproducts from the first coupling.

  • Second Coupling: Prepare a fresh activation mixture of this compound, HATU, and DIPEA as described in Protocol 1 (steps 2-3).

  • Reaction: Add the new activation mixture to the resin and agitate for another 2-4 hours.

  • Final Monitoring and Washing: Perform a final Kaiser test to confirm completion. Wash the resin as described in Protocol 1 (step 7).

Data Presentation

Table 1: Comparison of Coupling Reagents for Difficult Couplings

Coupling ReagentRelative ReactivityAdvantagesPotential Issues
HATU Very HighFirst-line choice for sterically hindered and aggregation-prone couplings.High cost.
HCTU Very HighA more cost-effective alternative to HATU with similar efficiency.
PyBOP HighEffective for many difficult couplings.Can be less effective than HATU/HCTU for extremely hindered cases.
DIC/HOBt ModerateCost-effective and widely used for standard couplings.Lower efficiency for difficult couplings; may require longer reaction times or double coupling.

Table 2: Recommended Solvent Systems for Lipidated Peptide Synthesis

Solvent SystemPropertiesWhen to Use
DMF Standard polar aprotic solvent.For initial attempts and less hydrophobic sequences.
NMP Higher boiling point and better solvating properties than DMF.When peptide aggregation is observed or anticipated. A good first alternative to DMF.
DMF/DMSO (95:5 v/v) The addition of DMSO acts as a chaotropic agent, disrupting secondary structures.For sequences known to be highly prone to aggregation.
DCM Less polar solvent.Primarily used for resin washing and Boc-deprotection steps. Can be used in mixtures to aid solubility of some reagents.

Visualizations

experimental_workflow start Start: Resin-bound Peptide swell 1. Swell Resin (DMF or NMP) start->swell deprotect 2. N-terminal Boc Deprotection (e.g., 50% TFA in DCM) swell->deprotect wash1 3. Wash Resin (DCM, then NMP) deprotect->wash1 prepare_activation 4. Prepare Activation Mixture (Lipidated Lys, HATU, DIPEA in NMP) couple 5. Add Activation Mix to Resin (Couple for 2-4h) wash1->couple prepare_activation->couple kaiser_test 6. Kaiser Test couple->kaiser_test wash2 7. Wash Resin (NMP, DCM) kaiser_test->wash2 Negative double_couple Perform Double Coupling kaiser_test->double_couple Positive next_cycle Proceed to Next Cycle wash2->next_cycle double_couple->couple

Caption: Workflow for coupling this compound.

troubleshooting_logic start Positive Kaiser Test (Incomplete Coupling) cause1 Potential Cause: Steric Hindrance start->cause1 cause2 Potential Cause: Peptide Aggregation start->cause2 cause3 Potential Cause: Low Reagent Reactivity start->cause3 solution1 Increase Equivalents & Reaction Time cause1->solution1 solution4 Perform Double Coupling cause1->solution4 solution2 Switch to NMP or add DMSO cause2->solution2 cause2->solution4 solution3 Use HATU or HCTU cause3->solution3

Caption: Troubleshooting logic for incomplete coupling.

References

How to prevent aggregation of peptides containing N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with peptides containing the N'-Boc-N-(Gly-Oleoyl)-Lys modification. The significant lipophilic character imparted by the oleoyl (B10858665) group makes these peptides particularly susceptible to aggregation, which can impede experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound aggregating?

A: The primary cause of aggregation is the hydrophobic (lipophilic) nature of the oleoyl fatty acid chain. In aqueous environments, these long hydrocarbon chains tend to self-associate to minimize contact with water, leading to the formation of insoluble aggregates.[1][2] This process is driven by strong hydrophobic interactions between peptide molecules.[2] Aggregation can occur at various stages, including during synthesis, purification, and dissolution in experimental buffers.[3][4]

Q2: What is the best initial approach to dissolve a lyophilized lipidated peptide?

A: Due to their hydrophobicity, these peptides are often insoluble or only partially soluble in purely aqueous solutions.[5] The recommended first step is to use a small amount of an organic solvent to "wet" and dissolve the peptide before adding the aqueous buffer. Common choices include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or hexafluoroisopropanol (HFIP).[5][6] After the peptide is fully dissolved in the organic solvent, the aqueous buffer can be added slowly and incrementally while vortexing.

Q3: How can I prevent my peptide from precipitating when I add it to an aqueous buffer?

A: Preventing precipitation involves optimizing the buffer conditions to increase peptide solubility. Key strategies include:

  • pH Adjustment: Proteins and peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[7] Adjusting the buffer pH to be at least one unit away from the peptide's pI can increase electrostatic repulsion between molecules and prevent aggregation.[7][8]

  • Use of Additives: Certain chemical additives can disrupt hydrophobic interactions and improve solubility.[9] These include organic co-solvents, detergents, and specific amino acids.

  • Temperature Control: While heating can sometimes help dissolve peptides, it can also promote aggregation for some sequences. It is often recommended to store purified proteins and peptides at -80°C with a cryoprotectant like glycerol (B35011) to prevent aggregation during freeze-thaw cycles.[7]

Q4: My peptide has already formed visible aggregates. Is it possible to rescue the material?

A: Yes, in many cases, aggregated peptides can be disaggregated and resolubilized, although this may require harsh conditions. A common and effective method involves dissolving the peptide in a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP).[6] The peptide can be incubated in this mixture, which disrupts the hydrogen bonds and hydrophobic interactions holding the aggregates together.[3][6] After incubation, the solvent is evaporated, and the peptide can be re-dissolved using the standard protocol (organic solvent followed by aqueous buffer).

Q5: How can I detect and quantify peptide aggregation?

A: Aggregation can be detected through several methods:

  • Visual Inspection: The simplest method is to look for cloudiness, particulate matter, or precipitation in the solution.[9]

  • Size Exclusion Chromatography (SEC-HPLC): This technique separates molecules by size and can distinguish between monomers, dimers, and higher-order aggregates.[4]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[9]

  • Light Scattering Absorbance: An abnormally high light scattering reading during absorbance measurements can indicate the presence of aggregates.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Lyophilized peptide will not dissolve. High lipophilicity; incorrect initial solvent.Use a small volume of DMSO, DMF, or HFIP to dissolve the peptide first. Gentle warming (<40°C) or sonication may also help.[5]
Peptide precipitates immediately in aqueous buffer. Buffer pH is near the peptide's isoelectric point (pI); high peptide concentration; insufficient solubilizing agents.Adjust buffer pH to be >1 unit away from the pI.[7] Reduce the final peptide concentration.[7] Add solubilizing agents like L-arginine, glycerol, or a non-denaturing detergent.[8][9]
Peptide solution becomes cloudy over time. Slow aggregation from a native or partially unfolded state; instability at storage temperature.Add a stabilizing agent like 50 mM L-arginine/L-glutamate mixture.[9] Optimize storage conditions; consider flash-freezing aliquots in liquid nitrogen and storing at -80°C.[6][7]
Inconsistent results in biological assays. Presence of soluble oligomers or aggregates affecting biological activity.Purify the peptide solution using SEC-HPLC immediately before use to isolate the monomeric form.[4] Screen for additives that minimize oligomer formation.
Aggregation occurs during solid-phase synthesis. Inter-chain hydrogen bonding and hydrophobic collapse on the resin.Synthesize the peptide on a low-substitution resin or a specialized resin like TentaGel.[3] Incorporate backbone-protecting groups (e.g., Hmb, Dmb) or pseudoprolines to disrupt secondary structure formation.[3]

Quantitative Data Summary

The effectiveness of various additives in preventing peptide and protein aggregation has been documented. The following table summarizes common additives and their typical working concentrations.

Additive Typical Concentration Mechanism of Action Reference(s)
L-Arginine / L-Glutamate 50 mM (equimolar mix)Suppresses aggregation by binding to charged and hydrophobic regions and through charge screening.[9]
Glycerol 5-20% (v/v)Acts as a cryoprotectant and stabilizer, increasing the viscosity and favoring the native protein state.[7][8]
Tween 20 0.05% (v/v)Non-ionic detergent that helps solubilize hydrophobic patches, preventing self-association.[9]
CHAPS 0.1% (w/v)Zwitterionic detergent that can solubilize aggregates without denaturing the peptide.[7][9]
Guanidine Hydrochloride (GdnHCl) 6 MA strong chaotropic agent used for solubilizing highly aggregated peptides, often requiring subsequent refolding.[5]
Urea 8 MA chaotropic agent similar to GdnHCl, used for denaturation and solubilization of aggregates.[5]

Experimental Protocols

Protocol 1: General Solubilization of Lipidated Peptides
  • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Add a minimal volume of 100% DMSO or DMF to the vial to dissolve the peptide. For a 1 mg peptide, start with 20-30 µL.

  • Vortex or sonicate briefly until the peptide is completely dissolved.

  • While vortexing, slowly add your desired aqueous buffer to the dissolved peptide solution in a dropwise manner until the target concentration is reached.

  • If the solution remains clear, it is ready for use. If it becomes cloudy, the peptide is aggregating, and further optimization is needed (see Protocol 2).

Protocol 2: Disaggregation Using TFA/HFIP[6]

Caution: Trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) are corrosive and volatile. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Add a 1:1 (v/v) mixture of TFA and HFIP to the aggregated peptide.

  • Incubate the mixture, swirling occasionally, for 1-4 hours to ensure complete dissolution and disaggregation.[6]

  • Dry the peptide solution under a stream of argon or nitrogen gas to evaporate the TFA/HFIP.

  • Place the vial under a high vacuum for at least 2 hours to remove residual solvent.

  • Re-dissolve the resulting peptide film using the method described in Protocol 1.

Visualizations

Troubleshooting_Workflow start_node Start: Lyophilized Lipidated Peptide A Add aqueous buffer slowly start_node->A Protocol 1: Dissolve in organic solvent process_node process_node decision_node decision_node solution_node solution_node fail_node fail_node B Is solution clear? A->B Observe solution C Ready for Use (Monitor for stability) B->C Yes D Peptide Aggregated B->D No E Optimize Buffer: 1. Adjust pH away from pI 2. Lower concentration 3. Add solubilizing agents D->E Troubleshoot F Is solution clear? E->F Re-attempt dissolution F->C Yes G Advanced Options F->G No H Re-dissolve using optimized buffer G->H Protocol 2: Use TFA/HFIP to disaggregate H->F

Caption: A troubleshooting workflow for dissolving and handling aggregation-prone lipidated peptides.

Aggregation_Equilibrium cluster_drivers Driving Forces cluster_inhibitors Inhibiting Factors Monomer Soluble Monomers Oligomer Soluble Oligomers Monomer->Oligomer Aggregate Insoluble Aggregates Oligomer->Aggregate Hydrophobic Hydrophobic Interactions Hydrophobic->Oligomer Promotes H_Bond Inter-chain H-Bonding H_Bond->Aggregate Promotes Electrostatic Electrostatic Repulsion (pH ≠ pI) Electrostatic->Monomer Promotes Additives Solubilizing Additives (e.g., Arginine) Additives->Monomer Promotes

Caption: Factors influencing the equilibrium between soluble monomers and insoluble aggregates.

References

Technical Support Center: Boc Protecting Group Removal from N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from N'-Boc-N-(Gly-Oleoyl)-Lys. This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a successful deprotection.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Boc deprotection of this compound in a question-and-answer format.

Q1: My Boc deprotection reaction is incomplete, and I still see starting material. What are the possible causes and solutions?

A1: Incomplete deprotection is a frequent issue. Here are the primary causes and how to address them:

  • Insufficient Acid: The Boc deprotection mechanism is acid-catalyzed. The amide group in the Gly-Oleoyl moiety can be weakly basic and consume some of the acid.

    • Solution: Increase the equivalents of acid (e.g., use a higher concentration of TFA in DCM or a larger volume of 4M HCl in dioxane).

  • Reaction Time/Temperature: The reaction may not have proceeded to completion.

    • Solution: Extend the reaction time and monitor progress by TLC or LC-MS. Gentle heating (e.g., to 30-40 °C) can also be attempted, but with caution to avoid side reactions.

  • Steric Hindrance: While not excessively hindered, the lipopeptide structure might slow down the reaction compared to simpler amines.

    • Solution: Employ harsher conditions such as a higher concentration of a stronger acid or a longer reaction time.

  • Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic, and water contamination can reduce its effectiveness.

    • Solution: Use fresh, anhydrous TFA and ensure all glassware is thoroughly dried.

Q2: I'm observing side products in my reaction mixture. What are they, and how can I minimize them?

A2: The structure of this compound presents several possibilities for side reactions:

  • Amide Bond Cleavage: The amide bond in the Gly-Oleoyl portion can be susceptible to acid-catalyzed hydrolysis, especially under harsh conditions (e.g., prolonged heating with strong acid).

    • Solution: Use milder deprotection conditions. 4M HCl in dioxane at room temperature is often considered milder than high concentrations of TFA. Minimize reaction time and avoid excessive heating.

  • Oleoyl (B10858665) Chain Modification: While the cis-double bond in the oleoyl group is generally stable to non-oxidizing acids like TFA and HCl, prolonged exposure or high temperatures could potentially lead to isomerization or other reactions.

    • Solution: Stick to standard deprotection conditions and avoid unnecessarily long reaction times.

  • Trifluoroacetylation: If using TFA, a trifluoroacetyl group can sometimes be transferred to the newly deprotected amine, resulting in a stable amide byproduct.

    • Solution: This is less common in solution-phase synthesis compared to solid-phase. If observed, consider using HCl in dioxane as an alternative.

  • t-Butylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites.

    • Solution: While less of a concern for this specific molecule which lacks highly nucleophilic side chains like tryptophan or methionine, if side products are suspected to be t-butyl adducts, the use of scavengers like triethylsilane (TES) or anisole (B1667542) can be considered.

Q3: The workup of my reaction is difficult, and I'm having trouble isolating my product. What are some tips for a successful workup?

A3: The hydrophobic oleoyl chain significantly influences the solubility of both the starting material and the product, making standard aqueous workups challenging.

  • Problem: The deprotected product, as a hydrochloride or trifluoroacetate (B77799) salt, may have limited solubility in non-polar organic solvents, while the free base will be very hydrophobic.

  • Solution for TFA Deprotection:

    • After completion, evaporate the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

    • The resulting residue is the TFA salt of your deprotected amine. Due to the oleoyl chain, it will likely be soluble in moderately polar organic solvents like ethyl acetate (B1210297) or dichloromethane.

    • To obtain the free amine, dissolve the residue in an organic solvent and carefully wash with a mild base like saturated sodium bicarbonate solution. Be aware of potential emulsion formation. Breaking emulsions may require the addition of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected lipopeptide.

  • Solution for HCl in Dioxane Deprotection:

    • The product will likely precipitate as the hydrochloride salt. The precipitate can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove impurities.

    • Alternatively, the reaction mixture can be concentrated, and the residue triturated with diethyl ether to induce precipitation.

    • The hydrochloride salt can often be used directly in the next step. If the free amine is required, it can be obtained by a similar basic workup as described for the TFA salt.

Q4: How can I monitor the progress of the deprotection reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method.

  • Procedure: Spot the reaction mixture on a silica (B1680970) gel TLC plate alongside the starting material.

  • Visualization: The deprotected amine will have a different Rf value than the Boc-protected starting material. Staining with ninhydrin (B49086) is highly effective as it will produce a colored spot (usually purple) with the newly formed primary amine, while the Boc-protected starting material will not stain with ninhydrin.

Quantitative Data Summary

The following table summarizes typical reaction conditions for common Boc deprotection methods. Note that optimal conditions for this compound may need to be determined empirically.

MethodReagent(s)SolventTemperatureTimeTypical YieldNotes
Standard TFA 20-50% TFADCMRoom Temp.30 min - 2 h>90%A common and effective method. Higher TFA concentrations lead to faster deprotection but may increase the risk of side reactions. Monitor carefully to avoid amide bond cleavage.
HCl in Dioxane 4M HCl in DioxaneDioxaneRoom Temp.1 - 4 h>95%Often considered milder than TFA and can be more selective, reducing the risk of side reactions like amide hydrolysis. The product precipitates as the HCl salt, which can simplify purification.
Milder Acidic Methods 10% H₂SO₄ in DioxaneDioxaneRoom Temp.1 - 3 hHighAn alternative to TFA that is less expensive and hazardous.
Thermal Deprotection None (neat or in high-boiling solvent)N/A or e.g., Toluene100-150 °C1 - 5 hVariableCan be useful for acid-sensitive substrates, but the high temperatures may not be suitable for this compound due to the potential for degradation of the oleoyl chain or other functionalities. Not a primary recommendation for this substrate.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Preparation: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction: To the stirred solution, add an equal volume of a 50% solution of TFA in DCM at room temperature.

  • Monitoring: Monitor the reaction progress by TLC, staining with ninhydrin to visualize the deprotected amine. The reaction is typically complete within 30 minutes to 2 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Co-evaporate the residue with toluene (2 x 10 mL) to ensure complete removal of TFA.

    • Dissolve the resulting oil (the TFA salt) in ethyl acetate.

    • Wash the organic solution carefully with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize the acid and generate the free amine.

    • Wash the organic layer with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

  • Preparation: Dissolve this compound in a minimal amount of dioxane in a round-bottom flask with a magnetic stir bar.

  • Reaction: Add a 4M solution of HCl in dioxane (typically 5-10 equivalents of HCl) to the solution at room temperature.

  • Monitoring: Stir the mixture for 1-4 hours. Monitor the reaction by TLC. The product may precipitate as the hydrochloride salt.

  • Workup:

    • If a precipitate forms: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

    • If no precipitate forms: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt. Collect the solid by filtration and dry.

    • To obtain the free amine, dissolve the hydrochloride salt in an organic solvent and perform a basic wash as described in Protocol 1.

Visualizations

Deprotection_Workflow Start This compound Method_Choice Choose Deprotection Method Start->Method_Choice TFA TFA in DCM Method_Choice->TFA Standard HCl 4M HCl in Dioxane Method_Choice->HCl Milder/Alternative Reaction Deprotection Reaction TFA->Reaction HCl->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup Monitoring->Workup Complete TFA_Workup Evaporation & Basic Wash Workup->TFA_Workup TFA Method HCl_Workup Precipitation/Filtration Workup->HCl_Workup HCl Method Product Deprotected Product TFA_Workup->Product HCl_Workup->Product

Caption: General workflow for the Boc deprotection of this compound.

Troubleshooting_Logic Start Problem Encountered Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Observed? Start->Side_Products Workup_Issues Workup Difficulties? Start->Workup_Issues Increase_Acid Increase Acid/Time/Temp Incomplete_Reaction->Increase_Acid Yes Check_Reagents Use Anhydrous Reagents Incomplete_Reaction->Check_Reagents Yes Milder_Conditions Use Milder Conditions (e.g., HCl/Dioxane) Side_Products->Milder_Conditions Yes Add_Scavenger Consider Scavengers (e.g., TES) Side_Products->Add_Scavenger Yes Hydrophobic_Workup Employ Hydrophobic-Specific Workup Workup_Issues->Hydrophobic_Workup Yes Salt_Precipitation Induce Salt Precipitation Workup_Issues->Salt_Precipitation Yes

N'-Boc-N-(Gly-Oleoyl)-Lys stability issues in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for N'-Boc-N-(Gly-Oleoyl)-Lys. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals ensure the stability and successful application of this compound in their experiments.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary points of instability in the this compound molecule?

A: The this compound molecule has three primary points susceptible to degradation under common experimental conditions:

  • The N'-Boc (tert-Butyloxycarbonyl) group: This is a protecting group that is highly sensitive to acidic conditions and can be cleaved at a low pH[1][2][3].

  • The two amide bonds (Gly-Lys and Oleoyl-Lys): Amide bonds are generally stable but can undergo hydrolysis, particularly under strong acidic (pH < 3) or basic (pH > 10) conditions, accelerated by high temperatures[4][5][6].

  • The oleoyl (B10858665) chain: The double bond within the oleoyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.

Q2: What is the optimal pH range for working with and storing this compound?

A: The optimal pH range for this molecule is between pH 6.0 and pH 8.0 . This range represents a compromise to minimize the degradation of its various functional groups.

  • Below pH 6.0: The risk of acid-catalyzed hydrolysis of the Boc group increases significantly.

  • Above pH 8.0: The rate of base-catalyzed hydrolysis of the amide bonds increases.

  • Near-neutral pH: Lipopeptides can sometimes exhibit poor solubility and form micelles, which may inhibit separation during analysis[7][8][9].

Q3: How should I store stock solutions of this compound?

A: For long-term stability, stock solutions should be prepared in an appropriate organic solvent (e.g., DMSO, DMF, or ethanol) and stored at -20°C or -80°C . For short-term storage (days to a week), refrigeration at 2-8°C is acceptable. Aqueous buffer solutions should be prepared fresh for each experiment and used immediately. If aqueous storage is unavoidable, use a buffer within the recommended pH 6-8 range and store at 2-8°C for no more than 24 hours.

Q4: Is the compound susceptible to oxidation, and how can I prevent it?

A: Yes, the unsaturated oleoyl chain is susceptible to oxidation. To minimize this:

  • Use Antioxidants: Consider adding antioxidants like BHT (butylated hydroxytoluene) or tocopherol to organic stock solutions[10].

  • Degas Buffers: For experiments in aqueous solutions, use buffers that have been degassed by sparging with an inert gas like argon or nitrogen to remove dissolved oxygen.

  • Protect from Light: Store solutions in amber vials or wrap containers with foil to protect them from light, which can catalyze oxidation.

  • Use Chelators: If trace metal contamination is suspected in your buffers, adding a small amount of a chelating agent like EDTA can prevent metal-catalyzed oxidation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Problem Possible Cause Recommended Solution
Unexpected peaks appear in my HPLC/LC-MS analysis over time. 1. Boc Group Cleavage: If you are using an acidic buffer (pH < 6), you may be seeing the de-protected product, N-(Gly-Oleoyl)-Lys.Action: Increase the buffer pH to the 6.0-8.0 range. Run a control sample in a neutral buffer to confirm.
2. Amide Bond Hydrolysis: If working at very high or low pH, or at elevated temperatures, you may be observing the breakdown into Lysine, Glycine, and Oleic acid fragments.Action: Adjust the pH to the recommended neutral range. Avoid prolonged incubation at temperatures above 37°C.
3. Oxidation: If you see a cluster of new peaks, this could indicate oxidation of the oleoyl chain.Action: Prepare fresh samples in degassed buffers. Add an antioxidant to your stock solution. Protect your samples from light.
The concentration of my compound appears to decrease in aqueous solution. 1. Precipitation/Aggregation: Due to its lipophilic nature, the compound may aggregate and precipitate from aqueous buffers, especially at high concentrations. Lipopeptides are known to be poorly soluble at neutral or acidic pH[7][8][9].Action: Visually inspect for precipitate. Try lowering the compound's concentration. Consider adding a small percentage (<5%) of an organic co-solvent like DMSO to your buffer to improve solubility.
2. Adsorption to Surfaces: The hydrophobic oleoyl chain can cause the molecule to adsorb to plastic or glass surfaces of tubes and plates.Action: Use low-adhesion microcentrifuge tubes or silanized glassware. Include a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffer to reduce non-specific binding.
Variability in experimental results between batches. 1. Inconsistent Stock Solution: The compound may have degraded in the stock solution due to improper storage (e.g., frequent freeze-thaw cycles, prolonged storage at 4°C).Action: Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Always prepare fresh dilutions from a properly stored stock for each experiment.
2. Buffer Incompatibility: Different buffer species can affect stability. For example, phosphate (B84403) buffers may interact differently than TRIS or HEPES buffers.Action: Maintain consistency in buffer composition, pH, and ionic strength across all experiments. When developing a new assay, screen several buffer systems for optimal performance.
Key Stability Parameters Summary

The following table summarizes the recommended conditions based on the chemical properties of the molecule's functional groups.

ParameterRecommended ConditionRationale
pH 6.0 - 8.0Minimizes both acid-catalyzed Boc cleavage and base-catalyzed amide hydrolysis[1][4].
Temperature Long-term: -20°C to -80°C (in organic solvent)Short-term: 2-8°CExperiment: ≤ 37°CLow temperatures slow down all chemical degradation pathways.
Storage Solvent DMSO, DMF, EthanolEnsures solubility and stability for long-term storage.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the oleoyl chain by removing oxygen[11].
Light Protect from light (Amber Vials)Prevents photo-oxidation.
Additives Antioxidants (e.g., BHT), Chelators (e.g., EDTA)Prevents oxidation and metal-catalyzed degradation[10][11].
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment

This protocol outlines a method to quantitatively assess the stability of this compound in different buffer conditions.

1. Materials:

  • This compound

  • DMSO (anhydrous)

  • Test Buffers (e.g., pH 4.0, pH 7.0, pH 9.0)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Low-adhesion microcentrifuge tubes

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.

  • Prepare Test Samples: For each buffer condition, dilute the stock solution to a final concentration of 100 µM in pre-warmed buffer. Prepare enough volume for all time points.

  • Incubation: Incubate the samples at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Point Sampling (T=0): Immediately after preparation, take the first sample (e.g., 50 µL). Quench any potential degradation by adding an equal volume of Acetonitrile. Store at -20°C until analysis.

  • Subsequent Sampling: Repeat the sampling process at various time points (e.g., 1, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • Analyze all samples by reverse-phase HPLC.

    • Use a gradient elution method (e.g., 5% to 95% Mobile Phase B over 20 minutes).

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 220 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound.

    • Calculate the peak area at each time point.

    • Normalize the peak area against the T=0 sample to determine the percentage of compound remaining.

    • Plot the percentage of intact compound versus time for each condition.

Visualizations

Potential Degradation Pathways

Main This compound (Intact Molecule) Deboc N-(Gly-Oleoyl)-Lys Main->Deboc Hydrolysis Oleoyl-Lys + Glycine Main->Hydrolysis Oxidized Oxidized Products Main->Oxidized Acid Low pH (e.g., < 6) Strong Acid (TFA, HCl) Acid->Deboc Boc Cleavage Base High pH (e.g., > 9) Elevated Temperature Base->Hydrolysis Amide Hydrolysis Oxygen Oxygen, Light, Metal Ions Oxygen->Oxidized Oleoyl Oxidation

Caption: Key degradation pathways for this compound.

Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare 10 mM Stock in DMSO p2 Dilute to 100 µM in Test Buffers p1->p2 e1 Incubate Samples (e.g., 4°C, 25°C, 37°C) p2->e1 e2 Collect Samples at Time Points (0, 1, 4, 8, 24h) e1->e2 e3 Quench with Acetonitrile e2->e3 a1 Analyze via RP-HPLC e3->a1 a2 Integrate Peak Areas a1->a2 a3 Calculate % Remaining vs. Time a2->a3

Caption: Workflow for assessing compound stability via HPLC.

Troubleshooting Logic Flowchart

Start Problem: Unexpected HPLC Peaks CheckpH Is buffer pH < 6.0? Start->CheckpH CheckOx Were samples protected from air/light? CheckpH->CheckOx No Sol_Boc Likely Cause: Boc group cleavage. Solution: Increase buffer pH to > 6.0. CheckpH->Sol_Boc Yes CheckConc Is concentration high? CheckOx->CheckConc Yes Sol_Ox Likely Cause: Oxidation. Solution: Use degassed buffers, protect from light. CheckOx->Sol_Ox No Sol_Agg Possible Cause: Aggregation. Solution: Lower concentration or add co-solvent (DMSO). CheckConc->Sol_Agg Yes Sol_Hydrolysis Consider Amide Hydrolysis if pH is > 9 or temp is high. CheckConc->Sol_Hydrolysis No

Caption: Decision tree for troubleshooting unexpected analytical results.

References

Common side reactions in the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this synthesis?

A: Low yields are typically due to incomplete coupling reactions at one of the two main steps (synthesis of N-Oleoyl-Glycine or its subsequent coupling to Nε-Boc-Lysine) or product loss during purification. The lipophilic nature of the oleoyl (B10858665) group can make purification challenging and may lead to aggregation.[1]

Q2: I am seeing an unexpected mass in my final product analysis that corresponds to the addition of another (Gly-Oleoyl) group. What happened?

A: This side product strongly suggests that the N'-Boc (Nε-Boc) protecting group on the lysine (B10760008) side chain was prematurely removed. The Boc group is acid-labile, and exposure to acidic conditions during the synthesis or workup can expose the ε-amino group, which is then acylated by another molecule of activated N-Oleoyl-Glycine.[2][3]

Q3: My final product has poor solubility in common chromatography solvents. Is this normal?

A: Yes, this can be a challenge. The long oleoyl chain imparts significant lipophilicity (fat-solubility), while the lysine and glycine (B1666218) components are polar. This amphipathic nature can lead to poor solubility or aggregation in certain solvents.[1] Additionally, insoluble byproducts, such as N-acylurea, can form and co-precipitate with your product.[4][5]

Q4: How can I minimize racemization of the lysine residue during the coupling step?

A: Racemization of the lysine stereocenter can occur during the activation of the N-Oleoyl-Glycine carboxyl group. To minimize this, use coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which are known to suppress racemization.[6][7] Performing the reaction at low temperatures (e.g., starting at 0 °C) and avoiding strong, sterically unhindered bases can also help preserve chiral integrity.[7]

Q5: The coupling of N-Oleoyl-Glycine to Nε-Boc-Lysine is very slow. What can I do to improve it?

A: The bulky oleoyl group can cause steric hindrance, slowing down the reaction.[8] To improve efficiency, ensure complete activation of the N-Oleoyl-Glycine. Consider using a more potent coupling reagent like HATU or HBTU, which often lead to faster and more complete reactions.[5][9] Extending the reaction time or performing a "double coupling" (repeating the coupling step with fresh reagents) can also increase the yield.[10]

Troubleshooting Guide

The synthesis of N'-Boc-N-(Gly-Oleoyl)-Lys typically involves two key amide bond formations. The following table addresses common issues that may arise during this process.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low Final Yield 1. Incomplete Coupling: Steric hindrance from the oleoyl group or aggregation can prevent the reaction from reaching completion.[1][8] 2. Product Loss During Purification: The amphipathic nature of the product can cause it to streak on silica (B1680970) columns or be partially lost between aqueous and organic layers during workup. 3. Side Reactions: Formation of byproducts reduces the amount of desired product.[11]1. Monitor reaction completion via TLC or LC-MS. Use a slight excess (1.1-1.2 eq) of the acylating agent. For difficult couplings, switch to a more powerful onium salt reagent (e.g., HATU, HBTU).[5][9] 2. Optimize the purification solvent system. Consider using a reverse-phase chromatography method, which is often better suited for lipidated peptides. 3. See below for specific side reaction troubleshooting.
Multiple Spots/Peaks Near Product 1. Racemization: The chiral center of lysine may have epimerized, creating a hard-to-separate diastereomer.[12] 2. N-Acylurea Byproduct: If using a carbodiimide (B86325) coupling reagent (like EDC or DCC), the activated intermediate can rearrange to form a stable N-acylurea.[4][13][14]1. Add a racemization suppressant like HOBt or HOAt to the coupling reaction.[6][7] Keep the reaction temperature low (0 °C to RT) and use a sterically hindered base like DIPEA instead of triethylamine. 2. Always use an additive (e.g., HOBt) with carbodiimides, as this intercepts the reactive intermediate and prevents rearrangement.[5][7] The urea (B33335) byproduct from EDC is water-soluble and can be removed with an acidic aqueous wash.[15]
Mass Spec Peak at [M - 100] 1. Loss of Boc Group: The N'-Boc group was cleaved during acidic workup steps or fragmented during mass spectrometry analysis.[3] 2. Incomplete Starting Material Protection: The initial Nε-Boc-Lysine may not have been fully protected.1. Use a milder acid for workup (e.g., 5% citric acid instead of 1M HCl). Use "soft" ionization techniques for MS analysis if available. 2. Confirm the purity of all starting materials before beginning the synthesis.
Mass Spec Peak at [M + Oleoyl-Gly] 1. Premature N'-Boc Deprotection: The N'-Boc group was unintentionally removed, exposing the ε-amino group, which was subsequently acylated.[2]1. Strictly avoid acidic conditions until the final workup. If a multi-step synthesis involves other deprotections, ensure an orthogonal protection strategy is used (e.g., use Fmoc for an intermediate Nα-protection, which is removed with a base that does not affect the acid-labile Boc group).

Experimental Protocol Example

This protocol outlines a common laboratory-scale synthesis via the preparation of N-Oleoyl-Glycine followed by coupling to Lysine.

Part 1: Synthesis of N-Oleoyl-Glycine

  • Dissolution: Dissolve Glycine (1.0 eq) and Sodium Bicarbonate (3.0 eq) in a 1:1 mixture of water and THF.

  • Activation: In a separate flask, dissolve Oleic acid (1.0 eq) in anhydrous THF. Cool to 0 °C and add N-hydroxysuccinimide (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq). Stir for 30 minutes at 0 °C and then 1 hour at room temperature to form the NHS-ester.

  • Coupling: Slowly add the activated Oleic acid solution to the Glycine solution. Allow the reaction to stir at room temperature for 16-24 hours.

  • Workup: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.

  • Extraction: Extract the product three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude N-Oleoyl-Glycine, which can be purified by chromatography if necessary.

Part 2: Coupling of N-Oleoyl-Glycine to Nε-Boc-L-lysine

  • Dissolution: Dissolve N-Oleoyl-Glycine (1.1 eq), Nε-Boc-L-lysine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF under an inert (N₂) atmosphere.[16]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling: Add EDC·HCl (1.2 eq) to the mixture, followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol (B129727) in dichloromethane, to yield the final this compound.

Synthesis Workflow and Potential Side Reactions

The following diagram illustrates the primary synthetic pathway and highlights the stages where common side reactions occur.

Synthesis_Workflow start_nodes Starting Materials OleicAcid Oleic Acid Coupling1 Step 1: Couple Oleic Acid + Glycine OleicAcid->Coupling1 Glycine Glycine Glycine->Coupling1 LysBoc Nε-Boc-Lysine Coupling2 Step 2: Couple Product 1 + Lys(Boc) LysBoc->Coupling2 OleoylGlycine N-Oleoyl-Glycine Coupling1->OleoylGlycine FinalProduct Nα-(Gly-Oleoyl)-Nε-Boc-Lys Coupling2->FinalProduct Racemization Racemization of Lysine Coupling2->Racemization High Temp/ Strong Base NAcylurea N-Acylurea Formation Coupling2->NAcylurea No HOBt BocDeprotection Premature Nε-Boc Deprotection Coupling2->BocDeprotection Acidic Contaminants OleoylGlycine->Coupling2 DoubleAcylation Double Acylation on Lysine BocDeprotection->DoubleAcylation Excess Acylating Agent

References

Mass spectrometry analysis challenges with N'-Boc-N-(Gly-Oleoyl)-Lys conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of N'-Boc-N-(Gly-Oleoyl)-Lys conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing the expected molecular ion for my this compound conjugate. What could be the issue?

A1: Several factors could contribute to the absence or low intensity of the molecular ion ([M+H]⁺ at m/z 568.4).

  • In-source Fragmentation: The molecule may be fragmenting in the ion source before mass analysis. This is common for molecules with labile groups like the Boc protecting group. Try reducing the source temperature or using a softer ionization technique if available.

  • Ionization Suppression: The complexity of the sample matrix can suppress the ionization of your target analyte. Ensure proper sample cleanup and consider using a higher dilution.

  • Incorrect m/z Range: Double-check that your instrument's mass range is set to include the expected m/z of 568.4.

  • Adduct Formation: Instead of the protonated molecule [M+H]⁺, you might be observing adducts with sodium [M+Na]⁺ (m/z 590.4) or potassium [M+K]⁺ (m/z 606.4). Widen your search to include these common adducts.

Q2: My tandem mass spectrometry (MS/MS) spectra are complex. What are the expected fragmentation patterns for this conjugate?

A2: The fragmentation of this compound is expected to occur at several key locations, primarily involving the Boc group, the oleoyl (B10858665) chain, and the peptide backbone.

Key fragmentation pathways include:

  • Loss of Boc Group Components: A prominent loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) from the precursor ion is highly likely. You may also observe the loss of t-butanol (74 Da).[1][2]

  • Oleoyl Chain Fragmentation: The oleoyl amide can undergo neutral losses of water (18 Da) and ammonia (B1221849) (17 Da).[3][4] Fragmentation along the acyl chain can also occur, leading to a series of ions separated by 14 Da (CH₂).[3][4]

  • Peptide Backbone Cleavage: Expect to see b- and y-type ions from the cleavage of the amide bonds in the Gly-Lys structure.

A diagram illustrating these potential fragmentation pathways is provided below.

Q3: How can I confirm that the oleoyl group is attached to the glycine (B1666218) residue?

A3: Targeted MS/MS analysis can confirm the location of the oleoyl group. Look for fragment ions that retain the oleoyl-glycine moiety. For example, the b-ion corresponding to the oleoyl-glycyl group would be a key indicator. The presence of fragment ions specific to acylated lysine (B10760008) can also be informative.[5][6]

Q4: I am observing poor peak shape and inconsistent retention times during my LC-MS analysis. What are some potential solutions?

A4: Poor chromatography for lipidated peptides can be due to their amphiphilic nature.

  • Column Choice: A C18 column is a good starting point, but for highly hydrophobic molecules, a C8 or a column with a different stationary phase might provide better results.

  • Mobile Phase Modifiers: The addition of a small amount of an organic acid like formic acid to the mobile phase can improve peak shape by ensuring consistent protonation of the analyte.

  • Gradient Optimization: A shallower gradient may be necessary to properly resolve the conjugate from other components in the sample matrix.

  • Sample Carryover: Lipidated molecules can be "sticky." Implement rigorous wash cycles between sample injections to prevent carryover.

Q5: What are the characteristic marker ions for the acylated lysine portion of the molecule?

A5: While the oleoyl group is much larger than an acetyl group, you might still observe some characteristic fragmentation related to the modified lysine. In studies of lysine acetylation, specific marker ions at m/z 126.1 and 143.1 are used for identification.[5][6] It is worth investigating your high-resolution data for ions that could be specific to the oleoyl-glycylated lysine residue.

Quantitative Data Summary

When performing quantitative analysis, it is crucial to monitor specific and high-intensity fragment ions. The table below lists the theoretical exact masses for the parent ion and key expected fragments and adducts of this compound.

Ion DescriptionTheoretical m/z
[M] 567.4247
[M+H]⁺ 568.4325
[M+Na]⁺ 590.4145
[M+K]⁺ 606.3884
[M+H-H₂O]⁺ 550.4219
[M+H-NH₃]⁺ 551.4059
[M+H-C₄H₈]⁺ (Loss of isobutylene) 512.3703
[M+H-Boc]⁺ 468.3771

Theoretical masses calculated for the chemical formula C₃₁H₅₇N₃O₆.[7]

Experimental Protocols

Sample Preparation for LC-MS Analysis

  • Dissolution: Dissolve the this compound conjugate in an appropriate organic solvent such as methanol (B129727) or acetonitrile (B52724) to a stock concentration of 1 mg/mL.

  • Dilution: Prepare working solutions by diluting the stock solution in the initial mobile phase composition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • Filtration: For complex matrices, consider passing the sample through a 0.22 µm syringe filter to remove particulates that could clog the LC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the hydrophobic conjugate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole, Q-TOF, or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode is typically preferred for this class of molecules.[3]

  • MS1 Scan Range: m/z 150-1000.

  • MS/MS: Use collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation. The optimal collision energy should be determined empirically.

Visualizations

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Primary Fragment Ions cluster_secondary_fragments Backbone & Acyl Chain Fragments Precursor This compound [M+H]⁺ m/z 568.4 Loss_Isobutylene Loss of Isobutylene [M+H-C₄H₈]⁺ m/z 512.4 Precursor->Loss_Isobutylene - 56 Da Loss_Boc Loss of Boc group [M+H-Boc]⁺ m/z 468.4 Precursor->Loss_Boc - 100 Da Loss_H2O Neutral Loss of H₂O [M+H-H₂O]⁺ m/z 550.4 Precursor->Loss_H2O - 18 Da Loss_NH3 Neutral Loss of NH₃ [M+H-NH₃]⁺ m/z 551.4 Precursor->Loss_NH3 - 17 Da b_ions b-ions Precursor->b_ions Peptide Bond Cleavage y_ions y-ions Precursor->y_ions Peptide Bond Cleavage acyl_fragments Acyl Chain Fragments Precursor->acyl_fragments Oleoyl Chain Cleavage

Caption: Predicted MS/MS fragmentation of this compound.

Troubleshooting_Workflow Start Start: Mass Spec Issue Issue What is the primary issue? Start->Issue No_Signal No/Low Signal for [M+H]⁺ Issue->No_Signal No Molecular Ion Complex_Spectra Complex MS/MS Spectra Issue->Complex_Spectra Fragmentation Poor_Chroma Poor Chromatography Issue->Poor_Chroma Peak Shape/RT Check_Source Decrease Source Temp No_Signal->Check_Source Check_Adducts Look for [M+Na]⁺, [M+K]⁺ No_Signal->Check_Adducts Check_Matrix Improve Sample Cleanup No_Signal->Check_Matrix Analyze_Frags Identify Key Losses: - Boc group (56, 100 Da) - H₂O (18 Da), NH₃ (17 Da) Complex_Spectra->Analyze_Frags Analyze_Backbone Look for b- and y-ions Complex_Spectra->Analyze_Backbone Optimize_LC Optimize LC Gradient Poor_Chroma->Optimize_LC Change_Column Try a Different Column (e.g., C8) Poor_Chroma->Change_Column Add_Modifier Ensure 0.1% Formic Acid in Mobile Phase Poor_Chroma->Add_Modifier

Caption: Troubleshooting workflow for MS analysis.

References

Technical Support Center: HPLC Purification of N'-Boc-N-(Gly-Oleoyl)-Lys Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC purification of N'-Boc-N-(Gly-Oleoyl)-Lys labeled peptides.

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC purification of your lipidated peptide.

Question: Why is my peptide showing poor peak shape (broadening or tailing) in the chromatogram?

Answer:

Poor peak shape for this compound labeled peptides is a common issue and can stem from several factors related to the peptide's hydrophobic nature.

  • Peptide Aggregation: The presence of the bulky, non-polar Boc group and the long oleoyl (B10858665) lipid chain significantly increases the peptide's hydrophobicity, which can lead to aggregation in aqueous solutions.[1][2] These aggregates behave differently on the column, leading to broad peaks.

  • Secondary Interactions with Silica (B1680970): The peptide may be interacting with free silanol (B1196071) groups on the stationary phase, causing peak tailing.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.[1]

Solutions:

Solution Detailed Protocol
Modify Sample Solvent Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or acetonitrile (B52724) before diluting it with the initial mobile phase.[1][3]
Increase Column Temperature Perform the purification at a slightly elevated temperature (e.g., 30-40°C) to help disrupt aggregates. Ensure your column and peptide are stable at the selected temperature.[1][4]
Adjust Mobile Phase Ensure the trifluoroacetic acid (TFA) concentration in your mobile phase is around 0.1%. TFA acts as an ion-pairing agent, minimizing secondary interactions with the silica stationary phase and improving peak shape.[1][5]
Reduce Sample Load Dilute your sample and inject a smaller amount to see if the peak shape improves.[1] If a larger quantity is needed, consider using a preparative or semi-preparative column with a higher loading capacity.[1][6]

Question: I'm observing multiple peaks in my chromatogram. What are the possible causes and how can I identify my target peptide?

Answer:

The presence of multiple peaks indicates impurities in your sample. For this compound labeled peptides, these can include:

  • Incomplete Deprotection: If any side-chain protecting groups were used during synthesis, their incomplete removal can result in closely eluting, more hydrophobic impurities.[1]

  • Deletion Sequences: Peptides missing one or more amino acids are common byproducts of solid-phase peptide synthesis.[1][7]

  • Premature Boc Deprotection: The Boc group is sensitive to acid.[8][9] Partial deprotection before purification can lead to an additional peak corresponding to the deprotected peptide.

  • Oxidation: If your peptide contains susceptible residues like methionine or tryptophan, oxidation can occur, leading to additional peaks.[10]

Solutions:

Solution Detailed Protocol
Optimize HPLC Gradient A shallower gradient will provide better resolution between your target peptide and closely related impurities.[1][11] An increase of 1% organic phase per minute is a good starting point for peptides.[11]
Peak Collection and Analysis Collect all major peaks and analyze them by mass spectrometry (MS) to identify the fraction containing the desired molecular weight of your this compound labeled peptide.[2]
Review Synthesis and Cleavage Ensure that the cleavage time with the TFA cocktail was sufficient for complete removal of all protecting groups.[1]

Question: My lipidated peptide has poor solubility in the initial mobile phase. How can I improve this?

Answer:

Poor solubility is expected for this type of peptide due to the highly hydrophobic oleoyl chain.[3][12]

Solutions:

Solution Detailed Protocol
Use of Organic Solvents Dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile.[3][10][13] Then, dilute the solution with your initial mobile phase (e.g., 0.1% TFA in water) to the desired concentration for injection.
Sample Sonication Gentle sonication of the sample solution can help to break up aggregates and improve solubility.[10]
Adjust pH While TFA is standard, ensuring the peptide is fully protonated by dissolving it in an acidified aqueous solution can sometimes aid solubility.[13]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for purifying this compound labeled peptides?

A1: A C18 reversed-phase column is the most common and suitable choice for purifying peptides of this nature.[4][7] Given the high hydrophobicity, a column with a wide pore size (e.g., 300 Å) is recommended to prevent restricted access of the molecule to the stationary phase.[14]

Q2: Why is Trifluoroacetic Acid (TFA) used in the mobile phase, and is there a risk to the Boc group?

A2: TFA serves two main purposes in peptide purification. It acts as an ion-pairing agent to improve peak shape and resolution, and it maintains a low pH to protonate residual silanol groups on the column.[1] While the Boc group is acid-labile, using a low concentration of TFA (typically 0.1%) in the mobile phase for the duration of the HPLC run is generally acceptable and does not cause significant deprotection.[8] However, prolonged exposure of the collected fractions to the acidic conditions, especially during solvent evaporation at elevated temperatures, can lead to Boc group cleavage.[8][15]

Q3: What is a good starting gradient for optimizing the purification of my lipidated peptide?

A3: Due to the high hydrophobicity imparted by the oleoyl group and the Boc protecting group, the peptide will elute at a higher concentration of organic solvent.[16] A good starting point is a linear gradient from a low percentage of mobile phase B (e.g., 5-30% acetonitrile with 0.1% TFA) to a high percentage (e.g., 95-100%) over 30-60 minutes.[4] You will likely need to adjust this based on the initial results to create a shallower gradient around the elution point of your peptide for better resolution.[5][11]

Q4: How should I handle the purified fractions to prevent degradation or loss of the Boc group?

A4: Once the fractions containing the purified peptide are collected, it is crucial to neutralize the TFA if there are concerns about Boc group stability. This can be done by adding a small amount of a volatile base like ammonium (B1175870) bicarbonate. Subsequently, the fractions should be pooled and lyophilized (freeze-dried) as quickly as possible to remove the solvents and TFA.[8][15] Storing peptides in solution can lead to degradation.[5]

Q5: My peptide seems to be irreversibly binding to the column. What can I do?

A5: The strong hydrophobicity of your peptide can lead to very strong interactions with the stationary phase. If the peptide does not elute even with a high concentration of acetonitrile, you can try using a stronger organic solvent like isopropanol (B130326) in your mobile phase B. Additionally, performing a column wash with a very high concentration of organic solvent after each run is good practice to remove any strongly retained material.

Experimental Protocols

General Protocol for Analytical RP-HPLC of this compound Labeled Peptides

This protocol provides a starting point for method development.

Parameter Recommendation
Instrumentation HPLC or UHPLC system with a UV detector
Column C18 reversed-phase, 5 µm particle size, 300 Å pore size, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[4]
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30-40 °C[1][4]
Detection UV absorbance at 220 nm (for the peptide backbone)[4]
Injection Volume 10-20 µL[4]
Sample Preparation Dissolve peptide in a minimal amount of DMSO, then dilute to ~1 mg/mL with Mobile Phase A[1][3]
Gradient Start with a linear gradient of 30% to 95% Mobile Phase B over 30 minutes. Adjust as needed based on retention time.[4]

Visual Diagrams

HPLC_Workflow Experimental Workflow for HPLC Purification cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Sample_Prep Dissolve crude peptide in minimal DMSO Dilution Dilute with Mobile Phase A (0.1% TFA in Water) Sample_Prep->Dilution Filtration Filter sample through 0.22 µm syringe filter Dilution->Filtration Injection Inject sample onto C18 column Filtration->Injection Gradient_Elution Run gradient elution (e.g., 30-95% Acetonitrile w/ 0.1% TFA) Injection->Gradient_Elution UV_Detection Monitor at 220 nm Gradient_Elution->UV_Detection Fraction_Collection Collect peaks of interest UV_Detection->Fraction_Collection Purity_Check Analyze fractions by analytical HPLC/MS Fraction_Collection->Purity_Check Pooling Pool pure fractions Purity_Check->Pooling Lyophilization Lyophilize to obtain pure peptide powder Pooling->Lyophilization

Caption: A typical workflow for the purification of lipidated peptides using RP-HPLC.

Troubleshooting_Tree Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape (Broad or Tailing) Cause1 Potential Cause: Aggregation Start->Cause1 Solution1a Dissolve sample in DMSO before dilution Cause1->Solution1a Yes Cause2 Potential Cause: Column Overload Cause1->Cause2 No Solution1b Increase column temperature (30-40°C) Solution1a->Solution1b Solution2 Reduce sample concentration/injection volume Cause2->Solution2 Yes Cause3 Potential Cause: Secondary Interactions Cause2->Cause3 No Solution3 Ensure 0.1% TFA in mobile phase Cause3->Solution3 Yes

Caption: A decision tree for troubleshooting poor peak shape in HPLC.

References

Overcoming steric hindrance in N'-Boc-N-(Gly-Oleoyl)-Lys conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with the conjugation of Gly-Oleoyl acid to N'-Boc-Lysine. The significant steric hindrance posed by both the bulky oleoyl (B10858665) aliphatic chain and the tert-butoxycarbonyl (Boc) protecting group makes this a particularly challenging coupling reaction, often resulting in low yields and side product formation.

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low for the N'-Boc-N-(Gly-Oleoyl)-Lys conjugation?

Low yields are a common issue primarily due to severe steric hindrance. The bulky N'-Boc protecting group on the lysine (B10760008) side-chain and the long, flexible oleoyl group on the glycine (B1666218) moiety physically obstruct the approach of the activated carboxylic acid to the α-amino group of lysine. This slows down the desired reaction, allowing side reactions to become more competitive.[1][2] Furthermore, peptide sequences containing long-chain fatty acids can be prone to aggregation, which can physically block reactive sites and lead to incomplete reactions.[2][3]

Q2: What are the most common side products I should be aware of?

The most common issues are incomplete reactions leading to leftover starting materials and the formation of byproducts. Key side reactions include:

  • N-acylurea formation: If using carbodiimide (B86325) reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, especially when the amine nucleophile is sterically hindered.

  • Racemization: The activated Gly-Oleoyl intermediate can be susceptible to epimerization, particularly with prolonged activation times or in the presence of excess base.[1]

  • δ-Lactam Formation: While more common with arginine, intramolecular cyclization is a potential side reaction for activated amino acids, leading to an inactive species that cannot couple.[2]

Q3: Which coupling reagents are most effective for this sterically hindered reaction?

Standard carbodiimide reagents like DCC are often insufficient for sterically demanding couplings.[4] More powerful, modern coupling reagents are highly recommended. These fall into two main classes:

  • Aminium/Uronium Salts: Reagents like HATU, HCTU, and COMU are highly efficient for difficult couplings, including those involving N-methylated or other sterically hindered amino acids.[5][6] HATU, in particular, generates a highly reactive OAt-ester and benefits from the anchimeric assistance of the pyridine (B92270) nitrogen in its leaving group (HOAt), making it one of the most effective reagents.[5]

  • Phosphonium (B103445) Salts: Reagents like PyBOP and PyAOP are also very effective for hindered couplings and are generally preferred over carbodiimides to minimize side reactions.[5][7]

Reagents based on Oxyma Pure, such as COMU, offer comparable efficiency to HATU with the added benefits of improved safety (avoiding explosive HOBt/HOAt byproducts) and better solubility.[6]

Q4: How can I effectively monitor the progress of the conjugation reaction?

The most effective method for monitoring is Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting materials (N'-Boc-Lysine and Gly-Oleoyl acid) and the appearance of the desired product mass. Thin-Layer Chromatography (TLC) can also be used, but co-elution of the starting materials and product can sometimes make interpretation difficult.

Q5: What is the best strategy for purifying the final this compound product?

Due to the lipophilic nature of the oleoyl chain, the final product is amphiphilic and may be challenging to purify. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method. You may need to optimize your gradient and solvent system to achieve good separation. Standard C18 columns are typically used with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, both containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid.

Troubleshooting Guides

Guide 1: Low or No Product Formation

Symptom: LC-MS analysis of the reaction mixture shows predominantly unreacted N'-Boc-Lysine and/or Gly-Oleoyl acid, even after extended reaction times.

G start Low / No Product reagent 1. Insufficient Activation? start->reagent sterics 2. Severe Steric Hindrance? start->sterics solubility 3. Poor Solubility? start->solubility sol_reagent Switch to HATU, HCTU, or COMU. Increase equivalents (1.2 - 2.0 eq). Use with HOAt or Oxyma Pure. reagent->sol_reagent sol_sterics Increase temperature to 40-50°C. Extend reaction time (12-24h). Use a non-nucleophilic base (DIPEA). sterics->sol_sterics sol_solubility Screen solvents: - NMP (good solvating power) - DMF/DCM mixtures solubility->sol_solubility

Caption: Troubleshooting logic for low product yield.

Potential Cause Recommended Solution
Inefficient Coupling Reagent The chosen coupling reagent may not be powerful enough to overcome the high activation energy of this reaction. Switch from carbodiimides (EDC, DCC) to a more potent onium (HATU, HCTU, COMU) or phosphonium (PyBOP) salt.[5][6]
Steric Hindrance The bulky substituents are impeding the reaction. Increase the reaction temperature cautiously to 40-50°C to provide more kinetic energy.[2][7] Extend the reaction time, monitoring periodically with LC-MS. Consider "double coupling," where a second fresh batch of activated acid and coupling reagents is added after the initial coupling time.[8]
Suboptimal Base The choice and amount of base can be critical. Use a hindered, non-nucleophilic tertiary amine base like N,N-diisopropylethylamine (DIPEA). Using excess base can sometimes promote side reactions.[2]
Poor Solubility The lipidated Gly-Oleoyl acid may have poor solubility in standard solvents. N,N-Dimethylformamide (DMF) is a common choice, but N-Methyl-2-pyrrolidone (NMP) has stronger solvating properties. A mixture of DMF and Dichloromethane (DCM) can also be effective.[3]
Guide 2: Significant Byproduct Formation

Symptom: The crude reaction mixture shows multiple peaks in the HPLC chromatogram or multiple masses in the LC-MS spectrum.

G start Multiple Byproducts Detected racemization Racemization? start->racemization side_reaction Coupling Reagent Side Reaction? start->side_reaction preactivation Excessive Pre-activation? start->preactivation sol_racemization Add racemization suppressant (Oxyma, HOAt). Avoid excess base and high temperatures. Minimize activation time. racemization->sol_racemization sol_side_reaction If using carbodiimides (DCC/EDC), N-acylurea may form. Switch to onium/phosphonium reagents. side_reaction->sol_side_reaction sol_preactivation Use in-situ activation. Add coupling reagent to mixture of acid and amine. Avoid long delays between activation and coupling. preactivation->sol_preactivation

Caption: Diagnostic workflow for byproduct formation.

Potential Cause Recommended Solution
Racemization The chiral center of the activated amino acid can epimerize. Minimize the pre-activation time before adding the amine component.[2] The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is crucial for suppressing racemization.[1] Modern reagents like HATU and COMU already incorporate an equivalent of these additives.[6]
N-Acylurea Formation This is a known side reaction for carbodiimides (e.g., DCC, EDC) in slow reactions. The best solution is to switch to phosphonium or aminium/uronium salt-based reagents (e.g., PyBOP, HATU), which do not form this byproduct.[6]
Degradation/Side Reactions Prolonged exposure to high temperatures or strong bases can potentially affect the oleoyl double bond or lead to other degradation pathways. Perform the reaction under an inert atmosphere (Nitrogen or Argon) and use the mildest conditions that afford a reasonable reaction rate.

Quantitative Data Summary

The choice of coupling reagent is paramount for overcoming steric hindrance. The following table summarizes the relative performance of common reagents in challenging coupling scenarios, based on established principles in peptide chemistry.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Reactions

Reagent ClassExample(s)Relative EfficiencyRisk of RacemizationKey Considerations
Carbodiimides DCC, EDC/HOBtLow to ModerateModerateProne to N-acylurea formation in slow reactions. Byproducts can be difficult to remove.[6]
Phosphonium Salts PyBOP, PyAOPHighLowVery effective for hindered couplings. Solutions in DMF have moderate stability.[5]
Aminium/Uronium Salts (HOBt-based) HBTU, TBTUHighLowWidely used and effective, but less powerful than HOAt-based reagents for the most difficult cases.[5]
Aminium/Uronium Salts (HOAt-based) HATU, HCTUVery HighVery LowConsidered the most efficient class due to the high reactivity of OAt esters.[5][6] Ideal for sterically demanding couplings.
Aminium/Uronium Salts (Oxyma-based) COMUVery HighVery LowEfficiency is comparable to HATU.[6] Offers improved safety profile and solubility over HOBt/HOAt-based reagents.[6]

Experimental Protocols

Protocol 1: Recommended Coupling Procedure using HATU

This protocol describes a general method for the conjugation of Gly-Oleoyl acid to N'-Boc-Lysine using HATU as the coupling agent.

G cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Workup & Purification A Dissolve Gly-Oleoyl Acid (1.2 eq) & N'-Boc-Lysine (1.0 eq) in anhydrous DMF B Add DIPEA (3.0 eq) A->B C Add HATU (1.15 eq) to the mixture B->C D Stir at RT under N2 for 12-24h C->D E Quench reaction Dilute with EtOAc D->E F Wash with mild acid, base, & brine E->F G Dry organic layer & concentrate F->G H Purify by RP-HPLC G->H

Caption: General experimental workflow for the conjugation.

Materials:

  • Gly-Oleoyl acid (1.2 equivalents)

  • N'-Boc-Lysine (1.0 equivalent)

  • HATU (1.15 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), 1M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve N'-Boc-Lysine (1.0 eq) and Gly-Oleoyl acid (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation and Coupling: Add HATU (1.15 eq) to the reaction mixture in one portion. The solution may change color.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by LC-MS. If the reaction is sluggish, the temperature can be gently increased to 40°C.

  • Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by RP-HPLC to yield the final this compound product.

Protocol 2: Kaiser Test for Unreacted Amine

The Kaiser test can be used to qualitatively check for the consumption of the primary amine of N'-Boc-Lysine. A positive result (blue beads) indicates incomplete coupling.[2]

Reagents:

Procedure:

  • Take a small sample of the reaction mixture and spot it onto a TLC plate, then dry completely.

  • Alternatively, if the reaction is on solid phase, take a few resin beads.

  • In a small test tube, add 2-3 drops of each reagent (A, B, and C) to the sample.

  • Heat the tube at 100°C for 5 minutes.

  • Interpretation: A blue or purple color indicates the presence of unreacted primary amines, signifying an incomplete reaction. A yellow or colorless result indicates complete consumption of the starting amine.[2]

References

Validation & Comparative

A Comparative Guide to Lipid-Based Linkers in PROTACs: Evaluating N'-Boc-N-(Gly-Oleoyl)-Lys and Other Lipophilic Tethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. The linker component, which connects the target protein-binding ligand to the E3 ligase recruiter, plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of N'-Boc-N-(Gly-Oleoyl)-Lys, a long-chain fatty acid-based linker, against other commonly employed lipid and conventional linkers, supported by established principles of PROTAC design and experimental methodologies.

While direct comparative performance data for PROTACs specifically incorporating this compound is not extensively available in the public domain, this guide extrapolates its potential characteristics based on the known properties of oleic acid and general trends observed with hydrophobic and long-chain linkers in PROTAC development.

The Role of the Linker in PROTAC Function

A PROTAC's mechanism of action relies on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is not a passive spacer but an active contributor to this process, influencing:

  • Ternary Complex Formation and Stability: The length, flexibility, and chemical nature of the linker dictate the relative orientation and proximity of the target protein and the E3 ligase.

  • Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, a crucial factor for both in vitro assays and in vivo bioavailability.

  • Cell Permeability: As PROTACs are typically large molecules, their ability to cross the cell membrane to reach intracellular targets is heavily influenced by the linker's properties.

Comparative Analysis of Linker Types

The selection of a suitable linker is a key optimization step in PROTAC development. Here, we compare the anticipated properties of an oleoyl-based linker with other common linker types.

Linker TypeKey CharacteristicsPotential AdvantagesPotential Disadvantages
This compound (Oleoyl-based) Long, flexible, and highly hydrophobic alkyl chain.[1]- May enhance cell membrane permeability due to high lipophilicity.- Potential for specific interactions with lipid bilayers or membrane-associated proteins.- The long chain may provide the necessary flexibility and length to span significant distances between the target protein and E3 ligase.- Poor aqueous solubility, posing challenges for formulation and in vitro assays.- Potential for non-specific hydrophobic interactions, leading to off-target effects or aggregation.- Increased metabolic liability due to the long alkyl chain.
Short- to Medium-Chain Alkyl Linkers Saturated hydrocarbon chains of varying lengths.- Synthetically straightforward and easily tunable length.- Can provide a degree of lipophilicity to aid in cell permeability.- Can negatively impact solubility, especially with increasing chain length.- High flexibility can sometimes be detrimental to ternary complex stability.
Polyethylene Glycol (PEG) Linkers Hydrophilic chains of repeating ethylene (B1197577) glycol units.- Improved aqueous solubility and reduced non-specific binding.- Can enhance pharmacokinetic properties.- May decrease cell permeability due to increased polarity.- Can sometimes lead to reduced metabolic stability.[2]
Rigid Linkers (e.g., containing piperazine, piperidine, or aromatic rings) Conformational constraint.- Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.- May enhance metabolic stability.[2]- More synthetically challenging to prepare.- Lack of flexibility might hinder the formation of a productive ternary complex.

Experimental Data: General Trends in PROTAC Linker Performance

While specific data for oleoyl-based linkers is scarce, the following table summarizes general trends observed for different linker classes from various studies. These parameters are crucial for evaluating PROTAC efficacy.

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax indicates greater efficacy.[2]

Linker TypeTarget ProteinCell LineTypical DC50 RangeTypical Dmax RangeReference
Alkyl/EtherVariousVariousnM to µMVariable[2]
PEGVariousVariouspM to nM>80%[2]
RigidVariousVariousnM>90%[2]

Note: The optimal linker and its performance are highly dependent on the specific target protein and E3 ligase pair.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation Design Linker Selection (e.g., this compound) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Permeability Cell Permeability Assay (e.g., PAMPA, Caco-2) Purification->Permeability Ternary_Complex Ternary Complex Formation (e.g., SPR, ITC, NanoBRET) Purification->Ternary_Complex Degradation Protein Degradation Assay (Western Blot, DC50/Dmax) Permeability->Degradation Ternary_Complex->Degradation Viability Cell Viability Assay Degradation->Viability Linker_Relationships cluster_properties Linker Properties cluster_performance PROTAC Performance Hydrophobicity Hydrophobicity (e.g., Oleoyl Chain) Permeability Cell Permeability Hydrophobicity->Permeability Increases Solubility Aqueous Solubility Hydrophobicity->Solubility Decreases Hydrophilicity Hydrophilicity (e.g., PEG Chain) Hydrophilicity->Permeability Decreases Hydrophilicity->Solubility Increases Flexibility Flexibility (e.g., Alkyl Chain) Ternary_Stability Ternary Complex Stability Flexibility->Ternary_Stability Can Decrease Rigidity Rigidity (e.g., Cyclic Structures) Rigidity->Ternary_Stability Can Increase Efficacy Degradation Efficacy (DC50, Dmax) Permeability->Efficacy Solubility->Efficacy Ternary_Stability->Efficacy

References

A Comparative Guide to Intracellular Protein Level Modulation: PROTACs, Cationic Lipid-Mediated siRNA, and Cell-Penetrating Peptide-Mediated Protein Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely modulate the levels of intracellular proteins is paramount for target validation and therapeutic development. This guide provides an objective comparison of three distinct and powerful strategies to achieve this: Proteolysis Targeting Chimeras (PROTACs) utilizing lipidated linkers for enhanced delivery, siRNA delivery using cationic lipids, and the intracellular delivery of functional proteins via cell-penetrating peptides (CPPs).

This comparison will focus on the mechanisms, performance, and practical application of each technology, with a particular emphasis on the well-studied epigenetic reader protein BRD4 as a common target where applicable. The inclusion of N'-Boc-N-(Gly-Oleoyl)-Lys is presented within its scientifically accurate context as a lipidation strategy to enhance the cell permeability of PROTACs, rather than as a standalone delivery vehicle.

At a Glance: Comparing the Methodologies

The choice of methodology for reducing intracellular protein levels depends on the specific experimental goals, the nature of the target protein, and the desired therapeutic outcome. Each approach offers a unique set of advantages and disadvantages in terms of mechanism, efficiency, and ease of use.

FeaturePROTACs with Lipidated Linkers (e.g., incorporating this compound)Cationic Lipid-Mediated siRNA (e.g., Lipofectamine)Cell-Penetrating Peptide (CPP)-Mediated Protein Delivery (e.g., TAT)
Mechanism of Action Hijacks the cell's ubiquitin-proteasome system to induce targeted protein degradation.[1][2]Utilizes the RNA interference (RNAi) pathway to cleave target mRNA, preventing protein synthesis.[3]Delivers a functional protein (e.g., enzyme, antibody) directly into the cell to modulate its target.
Level of Intervention Post-translational (protein degradation).[1]Post-transcriptional (mRNA silencing).[3]Post-translational (protein-level modulation).
Key Delivery Component Lipidated linker (e.g., containing oleoyl (B10858665) groups) enhances cell membrane permeability of the PROTAC molecule.Cationic lipids form complexes with negatively charged siRNA, facilitating endocytosis.A short, often cationic, peptide sequence fused to the cargo protein facilitates translocation across the cell membrane.[4]
Typical Cargo Small molecule with two active ends connected by a linker.Short interfering RNA (siRNA) duplex.Functional proteins, peptides, or antibodies.
Target Specific protein of interest.mRNA transcript of the protein of interest.Specific protein or cellular process.

Performance Comparison: A Quantitative Look

Direct comparison of the efficacy of these three methods is most meaningful when examining their ability to reduce the functional levels of a specific target protein. The following tables summarize representative quantitative data for the downregulation of the BRD4 protein, a key regulator of oncogene transcription.[1][3]

Table 1: Efficiency of BRD4 Protein Reduction

MethodReagent/MoleculeConcentrationTimeCell Line% Protein ReductionCitation(s)
PROTAC BRD4 Degrader-1100 nM24 hoursHeLa>90%[3]
siRNA BRD4 siRNA50 nM48 hoursHeLa~80%[3]
CPP-Protein TAT-Functional Protein*N/AN/AN/AN/A

Table 2: Downstream Effects on c-Myc Expression (a BRD4 Target)

MethodReagent/MoleculeConcentrationTimeCell Line% c-Myc ReductionCitation(s)
PROTAC BRD4 Degrader-1100 nM24 hoursHeLa~75%[3]
siRNA BRD4 siRNA50 nM48 hoursHeLa~70%[3]
CPP-Protein TAT-Functional Protein*N/AN/AN/AN/A

Data for CPP-mediated functional protein effects on c-Myc expression is not available for direct comparison.

Table 3: Impact on Cell Viability

MethodReagent/MoleculeTimeCell LineIC50 / EffectCitation(s)
PROTAC BRD4 Degrader-172 hoursDiffuse Large B-cell Lymphoma<10 nM[3]
siRNA BRD4 siRNA72 hoursMedulloblastomaSignificant reduction in viability[3]
CPP-Protein TAT-Functional Protein*N/AN/AN/A

The impact on cell viability for CPP-delivered proteins is cargo-dependent.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and experimental processes is crucial for understanding and implementing these technologies.

PROTAC_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular PROTAC Lipidated PROTAC (e.g., with N'-Boc-N- (Gly-Oleoyl)-Lys linker) PROTAC_in PROTAC PROTAC->PROTAC_in Cellular Uptake Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_in->Ternary POI Target Protein (e.g., BRD4) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Mechanism of PROTAC-mediated protein degradation.

siRNA_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular siRNA_complex siRNA-Cationic Lipid Complex siRNA_in siRNA siRNA_complex->siRNA_in Endocytosis & Release RISC RISC (RNA-Induced Silencing Complex) siRNA_in->RISC mRNA Target mRNA (e.g., BRD4 mRNA) RISC->mRNA Binding Cleaved_mRNA Cleaved mRNA mRNA->Cleaved_mRNA Cleavage Protein Protein Synthesis (Blocked) Cleaved_mRNA->Protein Ribosome Ribosome

Mechanism of siRNA-mediated gene silencing.

CPP_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular CPP_Protein CPP-Functional Protein Fusion Protein_in Functional Protein CPP_Protein->Protein_in Transduction Target Intracellular Target Protein_in->Target Interaction Modulation Modulated Cellular Function Target->Modulation

Mechanism of CPP-mediated protein delivery.

Experimental_Workflow cluster_PROTAC PROTAC cluster_siRNA siRNA cluster_CPP CPP-Protein cluster_analysis Downstream Analysis p_start Cell Seeding p_treat Treat cells with PROTAC p_start->p_treat p_incubate Incubate (e.g., 24h) p_treat->p_incubate p_harvest Harvest Cells p_incubate->p_harvest analysis Western Blot (Protein Levels) qRT-PCR (mRNA Levels) Cell Viability Assay p_harvest->analysis s_start Cell Seeding s_transfect Transfect cells with siRNA-lipid complex s_start->s_transfect s_incubate Incubate (e.g., 48h) s_transfect->s_incubate s_harvest Harvest Cells s_incubate->s_harvest s_harvest->analysis c_start Cell Seeding c_treat Add CPP-protein fusion to media c_start->c_treat c_incubate Incubate (e.g., 1-4h) c_treat->c_incubate c_harvest Harvest Cells c_incubate->c_harvest c_harvest->analysis

References

Unveiling the In Vivo Fortitude: A Comparative Analysis of N'-Boc-N-(Gly-Oleoyl)-Lys Modified Peptides and Their Unmodified Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics has long been their fleeting existence in the dynamic in vivo environment. Rapid degradation by proteases necessitates frequent administration, limiting patient compliance and therapeutic efficacy. A promising strategy to bolster peptide stability is lipidation, the covalent attachment of a lipid moiety. This guide provides an objective comparison of the in vivo stability of peptides modified with N'-Boc-N-(Gly-Oleoyl)-Lys versus their unmodified precursors, supported by experimental data and detailed methodologies.

The core principle behind the enhanced stability of lipidated peptides lies in their ability to reversibly bind to serum albumin, a long-lived and abundant plasma protein. This association shields the peptide from enzymatic degradation and reduces its renal clearance, thereby dramatically extending its circulation half-life. The this compound modification introduces an oleic acid tail, a long-chain fatty acid with a high affinity for albumin.

Quantitative Comparison of In Vivo Stability

To illustrate the profound impact of lipidation on in vivo stability, we can examine the well-documented case of Glucagon-Like Peptide-1 (GLP-1) and its acylated analogs, which employ a similar principle of fatty acid modification.

PeptideModificationIn Vivo Half-Life (Humans)
Native GLP-1Unmodified~2 minutes
Liraglutide (GLP-1 Analog)Acylated with a C16 fatty acid via a glutamic acid linker~13 hours[1]
Semaglutide (GLP-1 Analog)Acylated with a C18 fatty diacid via a linker containing two 8-amino-3,6-dioxaoctanoic acid (OEG) units~1 week (165 hours)[1]

This table clearly demonstrates the exponential increase in in vivo half-life achieved through the addition of a fatty acid moiety, transforming a transient peptide into a long-acting therapeutic.

Mechanism of Enhanced Stability

The extended in vivo lifetime of peptides modified with this compound is primarily attributed to their interaction with serum albumin. The oleoyl (B10858665) lipid tail inserts into the hydrophobic binding pockets of albumin, creating a stable, non-covalent complex. This complex effectively increases the hydrodynamic radius of the peptide, preventing its rapid filtration by the kidneys. Furthermore, the steric hindrance provided by the large albumin molecule protects the peptide backbone from cleavage by circulating proteases. The Boc (tert-Butoxycarbonyl) protecting group on the lysine's alpha-amine allows for site-specific modification during synthesis.

G cluster_0 In Vivo Circulation cluster_1 Enhanced Stability Mechanism Unmodified_Peptide Unmodified Peptide Proteases Proteolytic Enzymes Unmodified_Peptide->Proteases Susceptible to Cleavage Kidney Renal Clearance Unmodified_Peptide->Kidney Rapid Filtration Degradation Rapid Degradation & Clearance (Short Half-Life) Proteases->Degradation Kidney->Degradation Modified_Peptide This compound Modified Peptide Albumin Serum Albumin Modified_Peptide->Albumin Oleoyl tail binds to hydrophobic pocket Albumin_Complex Peptide-Albumin Complex Modified_Peptide->Albumin_Complex Albumin->Albumin_Complex Prolonged_Circulation Prolonged Circulation (Long Half-Life) Albumin_Complex->Prolonged_Circulation Protection from degradation and clearance

Mechanism of lipidation-mediated half-life extension.

Experimental Protocols

A comprehensive assessment of the in vivo stability of modified peptides requires a well-defined experimental workflow. The following outlines a typical protocol for a pharmacokinetic study in a rodent model.

G start Start peptide_admin Peptide Administration (Subcutaneous Injection in Rats) start->peptide_admin blood_sampling Serial Blood Sampling (e.g., via tail vein or jugular vein cannula) peptide_admin->blood_sampling plasma_prep Plasma Preparation (Centrifugation of blood samples) blood_sampling->plasma_prep sample_extraction Peptide Extraction from Plasma (e.g., Protein Precipitation or Solid-Phase Extraction) plasma_prep->sample_extraction lcms_analysis LC-MS/MS Analysis (Quantification of peptide concentration) sample_extraction->lcms_analysis pk_analysis Pharmacokinetic Analysis (Calculation of half-life, clearance, etc.) lcms_analysis->pk_analysis end End pk_analysis->end

References

A Comparative Guide to N'-Boc-N-(Gly-Oleoyl)-Lys and PEG Linkers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery, the choice of a linker to conjugate a therapeutic agent to its carrier system is a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic profile. This guide provides an objective comparison between a lipidated peptide linker, N'-Boc-N-(Gly-Oleoyl)-Lys, and the widely utilized polyethylene (B3416737) glycol (PEG) linkers. The comparison is based on available experimental data for oleic acid-based systems as a proxy for the this compound linker, offering insights into their respective performances in drug delivery applications.

Executive Summary

Both this compound and PEG linkers offer distinct advantages for drug delivery. PEG linkers are well-established for their ability to improve solubility, prolong circulation half-life, and reduce immunogenicity. In contrast, this compound, a lipidated peptide linker, leverages the properties of oleic acid to potentially enhance cellular uptake, facilitate endosomal escape, and offer alternative pharmacokinetic profiles. The choice between these linkers will depend on the specific therapeutic application, the nature of the drug, and the desired in vivo performance.

Physicochemical Properties and Formulation Characteristics

The physicochemical properties of the linker significantly influence the formulation of the final drug delivery system. Here, we compare key parameters of nanoparticles formulated with oleic acid-containing systems and PEGylated systems.

Table 1: Comparison of Physicochemical Properties of Nanoparticle Formulations

PropertyOleic Acid-Based Nanoparticles (as a proxy for this compound)PEGylated Nanoparticles
Particle Size (nm) 75 - 298 nm[1][2]Typically 100 - 200 nm
Zeta Potential (mV) -13 to -19.5 mV[3]Generally close to neutral (-5 to -15 mV)
Drug Loading (%) ~4%[4]Varies widely depending on drug and formulation (typically 1-10%)
Encapsulation Efficiency (%) >70% to ~98%[2][4][5]Generally high (>90%)

In Vitro Drug Release Kinetics

The release profile of a drug from its carrier is a critical factor in determining its therapeutic efficacy. While direct comparative release studies are scarce, we can infer the release kinetics from studies on lipid-based and PEGylated nanoparticles.

Lipid-based nanoparticles, such as those that could be formed with this compound, often exhibit a pH-dependent release profile, with faster release in acidic environments mimicking endosomes and lysosomes[4]. This can be advantageous for intracellular drug delivery. The release kinetics from such systems can often be described by models such as the Korsmeyer-Peppas model, indicating a diffusion-controlled release mechanism[6][7].

PEGylated nanoparticles, on the other hand, can be designed for either sustained or triggered release. The PEG layer can act as a barrier to drug diffusion, leading to a more prolonged release profile. The release kinetics from PEGylated systems can also be complex and are often analyzed using various mathematical models to understand the underlying mechanisms.

Biocompatibility and Cytotoxicity

The safety of the linker and the resulting drug delivery system is paramount.

This compound (inferred from Oleic Acid data): Oleic acid itself has been shown to have low cytotoxicity at concentrations typically used in nanoparticle formulations. However, at higher concentrations, it can exhibit cytotoxic effects on certain cell lines[8][9]. The cytotoxicity of the final nanoparticle formulation will also depend on other components and the overall particle characteristics.

PEG Linkers: PEG is generally considered biocompatible and non-immunogenic, which is a primary reason for its widespread use in drug delivery. However, there have been reports of immune responses to PEGylated therapeutics, including the production of anti-PEG antibodies, which can lead to accelerated blood clearance of the drug carrier[10].

Pharmacokinetics and In Vivo Performance

The linker plays a crucial role in the in vivo fate of the drug conjugate.

This compound (inferred from Oleic Acid conjugate data): Conjugation of drugs with fatty acids like oleic acid can significantly alter their pharmacokinetic properties. For instance, a leuprolide-oleic acid conjugate demonstrated a prolonged mean absorption time and half-life after subcutaneous administration in rats, suggesting a sustained release and longer duration of action[3]. Oleic acid-based nanoparticles have also shown a dose-dependent tumor targetability in vivo[11].

PEG Linkers: PEGylation is a well-established strategy to prolong the circulation half-life of drugs and nanoparticles by reducing renal clearance and shielding them from the mononuclear phagocyte system. This "stealth" effect generally leads to increased drug accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumors.

Table 2: Pharmacokinetic Parameters of a Leuprolide-Oleic Acid Conjugate (LOC) vs. Unmodified Leuprolide in Rats (Subcutaneous Administration)

ParameterLeuprolideLeuprolide-Oleic Acid Conjugate (LOC)
Mean Absorption Time (MAT) (min) 36.8255
Half-life (t½) (min) Not reportedProlonged
Data adapted from a study on a leuprolide-oleic acid conjugate, serving as a proxy for a drug conjugated with this compound.[3]

Cellular Uptake and Intracellular Trafficking

The mechanism of cellular entry and subsequent intracellular fate of the drug delivery system is critical for efficacy, especially for drugs with intracellular targets.

Lipid-Based Systems (relevant to this compound): Lipid-based nanoparticles can be internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis[12][13]. The lipidic nature of the carrier can facilitate fusion with the endosomal membrane, leading to the release of the drug into the cytoplasm, a process known as endosomal escape[1][10][14].

PEGylated Systems: PEGylation can influence the cellular uptake of nanoparticles. While it can reduce non-specific uptake by the mononuclear phagocyte system, it can also decrease uptake by target cells. The cellular entry of PEGylated nanoparticles also occurs via endocytosis, and the efficiency of endosomal escape can be a limiting factor for the delivery of intracellularly active drugs[4][15].

Diagram of Cellular Uptake and Intracellular Trafficking Pathways

cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis Nanoparticle Nanoparticle Clathrin-mediated Clathrin-mediated Nanoparticle->Clathrin-mediated Caveolae-mediated Caveolae-mediated Nanoparticle->Caveolae-mediated Macropinocytosis Macropinocytosis Nanoparticle->Macropinocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome Clathrin-mediated->Early_Endosome Caveolae-mediated->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Recycling Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytoplasm Cytoplasm (Drug Release) Late_Endosome->Cytoplasm Endosomal Escape Lysosome->Cytoplasm Potential Release Recycling_Endosome->Cell_Membrane

Cellular uptake pathways of nanoparticles.

Experimental Protocols

Synthesis of a Drug Conjugate with this compound

This protocol is a representative example based on standard peptide conjugation techniques.

Objective: To conjugate a drug containing a primary amine to the carboxylic acid group of this compound.

Materials:

  • This compound

  • Amine-containing drug

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Activation of this compound: Dissolve this compound (1 eq.), EDC (1.2 eq.), and NHS (1.2 eq.) in anhydrous DMF. Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.

  • Conjugation to the Drug: In a separate flask, dissolve the amine-containing drug (1.5 eq.) and DIPEA (2 eq.) in anhydrous DMF. Add the activated this compound solution dropwise to the drug solution. Stir the reaction overnight at room temperature.

  • Boc Deprotection (if required): After confirming the conjugation by mass spectrometry, the Boc protecting group can be removed by treating the conjugate with a solution of TFA in DCM (e.g., 20% TFA in DCM) for 1-2 hours at room temperature.

  • Purification: Purify the final conjugate using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC.

Diagram of the Drug Conjugation Workflow

Start Start Activate_Linker Activate this compound with EDC/NHS in DMF Start->Activate_Linker Conjugate Mix Activated Linker and Drug Solution Activate_Linker->Conjugate Prepare_Drug Dissolve Amine-Drug and DIPEA in DMF Prepare_Drug->Conjugate Stir_Overnight Stir Overnight at RT Conjugate->Stir_Overnight Boc_Deprotection Boc Deprotection (TFA/DCM) Stir_Overnight->Boc_Deprotection Purify Purify by RP-HPLC Boc_Deprotection->Purify Characterize Characterize by MS and HPLC Purify->Characterize End End Characterize->End

Workflow for drug conjugation.
In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of the drug-linker conjugate or formulated nanoparticles on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Drug conjugate or nanoparticle formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the drug conjugate or nanoparticle formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

The choice between this compound and PEG linkers for drug delivery is a nuanced decision that depends on the specific therapeutic goals. PEG linkers offer a well-trodden path with predictable benefits in terms of solubility and circulation time. This compound, representing a class of lipidated peptide linkers, presents an exciting alternative with the potential for enhanced cellular uptake and a modified pharmacokinetic profile. While direct comparative data is limited, the information available on oleic acid-based systems suggests that this class of linkers holds promise for the development of novel and effective drug delivery systems. Further head-to-head studies are warranted to fully elucidate the comparative advantages and disadvantages of these two important classes of linkers.

References

Assessing the Impact of Oleoyl Chain Length on N'-Boc-N-(Gly-Oleoyl)-Lys Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of the Acyl Chain in Lipoamino Acid Performance

Lipoamino acids, such as N'-Boc-N-(Gly-Oleoyl)-Lys, are amphiphilic molecules that can self-assemble in aqueous environments to form nanostructures like micelles. These structures can encapsulate hydrophobic drugs, enhancing their solubility and enabling targeted delivery. The hydrophobic acyl chain is a key determinant of the physicochemical properties and biological activity of these nanocarriers.

The oleoyl (B10858665) chain is an 18-carbon monounsaturated fatty acid (C18:1). Its performance is benchmarked against analogues with saturated acyl chains of varying lengths: lauroyl (C12:0), palmitoyl (B13399708) (C16:0), and stearoyl (C18:0). The length of the saturated chain and the presence of a double bond in the oleoyl chain significantly impact the geometry and packing of the lipoamino acids within a micelle, thereby influencing the carrier's stability, drug loading capacity, and drug release profile.

Comparative Performance Analysis

The following tables summarize the expected trends in the performance of N'-Boc-N-(Gly-acyl)-Lys analogues based on data from similar lipoamino acid systems.

Table 1: Physicochemical Properties of N'-Boc-N-(Gly-acyl)-Lys Analogues

Acyl ChainAcronymMolecular Weight ( g/mol )Expected Critical Micelle Concentration (CMC) TrendExpected Micelle Size (Diameter) Trend
Lauroyl (C12:0)C12-Gly-Lys~485.68HighestSmallest
Palmitoyl (C16:0)C16-Gly-Lys~541.80LowerIntermediate
Stearoyl (C18:0)C18-Gly-Lys~569.85Lower stillLarger
Oleoyl (C18:1)Oleoyl-Gly-Lys~567.83Higher than StearoylLarger, less ordered core

Note: The CMC is expected to decrease with increasing length of the saturated acyl chain due to increased hydrophobicity. The presence of a cis-double bond in the oleoyl chain is expected to result in a slightly higher CMC compared to its saturated counterpart (stearoyl) due to less efficient packing.

Table 2: Drug Delivery Performance of Micelles from N'-Boc-N-(Gly-acyl)-Lys Analogues with a Model Hydrophobic Drug

Acyl ChainExpected Drug Loading Capacity (DLC) TrendExpected Encapsulation Efficiency (EE) TrendExpected Drug Release Rate TrendExpected Cellular Uptake Efficiency Trend
Lauroyl (C12:0)LowestLowerFastestLower
Palmitoyl (C16:0)IntermediateIntermediateIntermediateIntermediate
Stearoyl (C18:0)HighHighSlowestHigher
Oleoyl (C18:1)HighHighSlower than Lauroyl/Palmitoyl, potentially faster than StearoylHighest

Note: Longer saturated acyl chains create a larger, more stable hydrophobic core, generally leading to higher drug loading and slower drug release. The kink in the oleoyl chain may create a less densely packed, more fluid core, which could influence both drug loading and release. The increased fluidity of oleoyl-containing membranes is often associated with enhanced cellular uptake.

Experimental Protocols

Detailed methodologies for key experiments to determine the performance of N'-Boc-N-(Gly-acyl)-Lys analogues are provided below.

Synthesis of N'-Boc-N-(Gly-acyl)-Lys Analogues

This protocol outlines a general procedure for the synthesis of N'-Boc-N-(Gly-acyl)-Lys with varying fatty acid chains (lauroyl, palmitoyl, stearoyl, and oleoyl).

Materials:

  • Nα-Boc-Nε-Fmoc-L-lysine

  • Glycine ethyl ester hydrochloride

  • Fatty acids (lauric acid, palmitic acid, stearic acid, oleic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activation of Fatty Acid: Dissolve the fatty acid (1.1 eq) and NHS (1.1 eq) in dry DCM. Add DCC (1.1 eq) at 0°C and stir for 2 hours at 0°C and then overnight at room temperature. Filter the dicyclohexylurea byproduct and concentrate the filtrate to obtain the fatty acid-NHS ester.

  • Synthesis of Gly-Lys(Fmoc)-OtBu: Couple Nα-Boc-Glycine to the free epsilon amine of Lys(Fmoc)-OtBu using a standard peptide coupling reagent like HATU.

  • Deprotection of Fmoc Group: Dissolve the resulting dipeptide in a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the lysine (B10760008) side chain.

  • Acylation of Lysine: Dissolve the deprotected dipeptide in DMF and add the activated fatty acid-NHS ester (1.0 eq). Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Concentrate the reaction mixture and perform an aqueous work-up with EtOAc and saturated sodium bicarbonate solution. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Final Deprotection: Treat the purified product with TFA in DCM to remove the Boc and t-butyl protecting groups. Purify the final N'-Boc-N-(Gly-acyl)-Lys product by preparative HPLC.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined using a fluorescence-based method with pyrene (B120774) as a probe.

Materials:

  • N'-Boc-N-(Gly-acyl)-Lys analogues

  • Pyrene

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of pyrene in acetone (B3395972) (10⁻² M).

  • Prepare a series of aqueous solutions of the lipoamino acid in PBS with concentrations ranging from 10⁻⁷ to 10⁻³ M.

  • Add a small aliquot of the pyrene stock solution to each lipoamino acid solution to achieve a final pyrene concentration of 10⁻⁶ M.

  • Incubate the solutions at room temperature for 24 hours in the dark.

  • Measure the fluorescence emission spectra of pyrene from 350 to 450 nm with an excitation wavelength of 334 nm.

  • Plot the ratio of the fluorescence intensity of the first vibronic peak (I₁) at ~373 nm to the third vibronic peak (I₃) at ~384 nm (I₁/I₃) as a function of the logarithm of the lipoamino acid concentration.

  • The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed.

Drug Loading and Encapsulation Efficiency

A model hydrophobic drug (e.g., Doxorubicin) can be loaded into the micelles using the dialysis method.

Materials:

Procedure:

  • Dissolve the lipoamino acid and doxorubicin hydrochloride in DMSO. Add triethylamine to neutralize the doxorubicin salt.

  • Stir the solution for 24 hours at room temperature in the dark.

  • Transfer the solution to a dialysis bag and dialyze against PBS for 48 hours to remove the unloaded drug and DMSO.

  • Lyophilize the dialyzed solution to obtain the drug-loaded micelles.

  • To determine the drug loading content (DLC) and encapsulation efficiency (EE), dissolve a known amount of the lyophilized powder in DMSO and measure the doxorubicin concentration using a UV-Vis spectrophotometer at 485 nm.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100

    • EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

In Vitro Drug Release Study

The release of the encapsulated drug can be monitored under physiological conditions.

Materials:

  • Drug-loaded micelles

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5 (to simulate endosomal pH)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Shaking incubator

Procedure:

  • Disperse a known amount of drug-loaded micelles in PBS (pH 7.4 or 5.5).

  • Place the dispersion in a dialysis bag and immerse it in a larger volume of the corresponding PBS buffer.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer.

  • Quantify the amount of released drug in the collected samples using a UV-Vis spectrophotometer.

  • Plot the cumulative drug release percentage against time.

Cellular Uptake Study

The efficiency of cellular internalization of the micelles can be assessed using a fluorescently labeled version of the lipoamino acid or a fluorescently labeled cargo.

Materials:

  • Fluorescently labeled micelles (e.g., with a covalently attached fluorescent dye or encapsulating a fluorescent probe like Nile Red)

  • Cancer cell line (e.g., HeLa or MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • Confocal laser scanning microscope (CLSM)

Procedure:

  • Seed the cells in appropriate culture plates or on coverslips and allow them to adhere overnight.

  • Incubate the cells with a fixed concentration of the fluorescently labeled micelles for different time periods (e.g., 1, 4, 12, 24 hours).

  • After incubation, wash the cells with cold PBS to remove non-internalized micelles.

  • For flow cytometry, detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity of the cell population.

  • For CLSM, fix the cells, stain the nuclei (e.g., with DAPI), and visualize the intracellular localization of the fluorescent micelles.

Visualizations

Signaling Pathway for Receptor-Mediated Endocytosis

G Receptor-Mediated Endocytosis Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor CoatedPit Clathrin-Coated Pit Receptor->CoatedPit Internalization Micelle Lipoamino Acid Micelle Micelle->Receptor Binding Endosome Early Endosome CoatedPit->Endosome LateEndosome Late Endosome/Lysosome Endosome->LateEndosome Maturation DrugRelease Drug Release LateEndosome->DrugRelease

Caption: Receptor-mediated endocytosis of lipoamino acid micelles.

Experimental Workflow for Performance Assessment

G Workflow for Lipoamino Acid Performance Assessment cluster_synthesis Synthesis & Characterization cluster_drug_delivery Drug Delivery Evaluation cluster_cellular Cellular Studies Synthesis Synthesis of Acyl-Gly-Lys Analogues CMC CMC Determination Synthesis->CMC DrugLoading Drug Loading (DLC & EE) Synthesis->DrugLoading DrugRelease In Vitro Drug Release DrugLoading->DrugRelease CellularUptake Cellular Uptake Assay DrugLoading->CellularUptake Cytotoxicity Cytotoxicity Assay CellularUptake->Cytotoxicity G Impact of Acyl Chain on Performance cluster_properties Acyl Chain Properties cluster_micelle Micelle Characteristics cluster_performance Drug Delivery Performance ChainLength Chain Length CMC CMC ChainLength->CMC Longer chain, lower CMC Stability Stability ChainLength->Stability Longer chain, higher stability Saturation Saturation CoreProperties Core Hydrophobicity/Fluidity Saturation->CoreProperties Unsaturation increases fluidity DLC_EE Drug Loading CMC->DLC_EE Release Drug Release Stability->Release Higher stability, slower release CoreProperties->DLC_EE Uptake Cellular Uptake CoreProperties->Uptake Fluidity can enhance uptake

Cross-Validation of N'-Boc-N-(Gly-Oleoyl)-Lys Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of molecular structure and purity is a cornerstone of reliable and reproducible results. In the synthesis of complex molecules such as the lipoamino acid N'-Boc-N-(Gly-Oleoyl)-Lys, a single analytical technique is often insufficient to provide unambiguous characterization. This guide presents a comparative overview of orthogonal analytical techniques for the cross-validation of this compound conjugation. By leveraging the distinct physicochemical principles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, a comprehensive and robust analytical workflow can be established.

This guide provides detailed experimental protocols, comparative data tables, and visual workflows to assist researchers in the comprehensive characterization of this and similar lipidated peptide structures.

Overall Analytical Workflow

The successful characterization of this compound relies on a systematic workflow that integrates multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined application provides a high degree of confidence in the final product's identity and purity.

cluster_synthesis Synthesis cluster_analysis Cross-Validation Analysis cluster_confirmation Confirmation start Starting Materials (Boc-Lys-OH, Glycine, Oleic Acid) synthesis Conjugation Reaction start->synthesis purification Purification (e.g., Flash Chromatography) synthesis->purification ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms hplc RP-HPLC purification->hplc confirmation Structure & Purity Confirmed ftir->confirmation nmr->confirmation ms->confirmation hplc->confirmation cluster_techniques Analytical Techniques cluster_information Information Provided cluster_confirmation Final Confirmation nmr NMR (¹H, ¹³C) structure Molecular Structure & Connectivity nmr->structure ms Mass Spectrometry (ESI-MS) mol_weight Molecular Weight & Formula ms->mol_weight hplc RP-HPLC purity Purity & Homogeneity hplc->purity ftir FTIR functional_groups Functional Groups (Amide Bonds) ftir->functional_groups confirmed This compound Confirmed structure->confirmed mol_weight->confirmed purity->confirmed functional_groups->confirmed

A Head-to-Head Battle of Lipids: Comparing the Success Rates of Lipidation Strategies in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the therapeutic potential of proteins and peptides is a constant challenge. Lipidation, the covalent attachment of lipid moieties, has emerged as a powerful strategy to improve the pharmacokinetic and pharmacodynamic properties of these biomolecules. This guide provides an objective comparison of different lipidation strategies, supported by experimental data, to aid in the rational design of next-generation therapeutics.

Lipidation strategies are diverse, with the most common being S-palmitoylation, N-myristoylation, and the attachment of longer fatty acid chains, as well as PEGylation, the covalent linking of polyethylene (B3416737) glycol chains. These modifications can profoundly influence a molecule's half-life, cell permeability, and biological activity. However, the success of each strategy is highly dependent on the specific protein or peptide and the desired therapeutic outcome. This guide delves into case studies that quantitatively compare these methods, offering a clearer picture of their respective strengths and weaknesses.

Key Lipidation Strategies at a Glance:

  • S-Palmitoylation: The reversible attachment of a 16-carbon palmitic acid to cysteine residues. This dynamic modification plays a crucial role in protein trafficking, localization, and stability.[1][2]

  • N-Myristoylation: The irreversible attachment of a 14-carbon myristic acid to an N-terminal glycine. This co-translational modification is critical for membrane targeting and signal transduction.[3][4]

  • Acylation with Varying Chain Lengths: The attachment of fatty acids of different lengths, which can be fine-tuned to optimize properties like antimicrobial activity and cell permeability.

  • PEGylation: The conjugation of polyethylene glycol, a non-lipid polymer, to increase the hydrodynamic size of a molecule, thereby reducing renal clearance and extending its circulation half-life.[5][6]

Comparative Analysis of Lipidation Strategies

To provide a clear comparison, the following sections present quantitative data from case studies that directly evaluate different lipidation techniques on similar molecules.

Case Study 1: Impact of Acyl Chain Length on Antimicrobial Peptide Activity

A study on a novel cyclic lipopeptide investigated the effect of varying the length of the attached fatty acid on its antimicrobial and hemolytic (toxicity to red blood cells) activity. The results demonstrate a clear structure-activity relationship, where the optimal acyl chain length is a trade-off between efficacy and safety.

Acyl Chain LengthAntimicrobial Activity (MIC, µg/mL) vs. S. aureusHemolytic Activity (HC50, µM)
C8 (Octanoic acid) 4>200
C10 (Decanoic acid) 250
C12 (Lauric acid) 225
C14 (Myristic acid) 412.5
C16 (Palmitic acid) 86.25

Data Summary: This table clearly shows that while C10 and C12 chains provide the highest antimicrobial potency, they also exhibit increased hemolytic activity. The C8 chain, however, offers a good balance of moderate antimicrobial activity with significantly lower toxicity, making it a more promising candidate for therapeutic development.

Case Study 2: Palmitoylation vs. Myristoylation on Cellular Uptake and Trafficking

A study utilizing fluorescently labeled lipidated peptides mimicking farnesylated and myristoylated proteins revealed differences in their cellular uptake and subsequent palmitoylation.

Peptide MimicCellular Uptake (pmol/mg protein)Palmitoylation EfficiencySubcellular Localization
Myristoylated Peptide 150HighGolgi and Plasma Membrane
Farnesylated Peptide 75Lower than MyristoylatedGolgi (trafficking to plasma membrane requires palmitoylation)

Data Summary: The myristoylated peptide showed significantly higher cellular uptake and was more efficiently palmitoylated compared to the farnesylated peptide.[7] This suggests that for intracellular targets, a myristoylation signal may be more effective in promoting cellular entry. Furthermore, the study highlighted that for some proteins, an initial lipidation event like farnesylation is a prerequisite for subsequent palmitoylation, which then directs trafficking to the plasma membrane.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis.

Solid-Phase Peptide Synthesis (SPPS) of Lipidated Peptides

This protocol outlines the manual synthesis of peptides using the Fmoc/tBu strategy.

Materials:

  • Rink-amide MBHA resin or Wang resin

  • Fmoc-protected amino acids

  • Fatty acids (e.g., palmitic acid, myristic acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator: DIEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in NMP (N-Methyl-2-pyrrolidone)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), NMP

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP twice for 10 minutes each to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Wash the resin thoroughly with NMP and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the mixture.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Lipidation (N-terminal):

    • After the final amino acid coupling and Fmoc deprotection, dissolve the fatty acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) and couple to the N-terminus of the peptide as described in step 4.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

Determination of In Vivo Protein Half-Life

This protocol describes a method for measuring the in vivo half-life of a protein using a SNAP-tag based chemical pulse-chase labeling approach.

Materials:

  • SNAP-tag fusion protein expressing mice

  • SNAP-tag substrate (e.g., BG-fluorophore)

  • Anesthetic

  • Blood collection supplies

  • SDS-PAGE and Western blotting reagents

  • Fluorescence imager

Procedure:

  • Pulse Labeling: Administer the SNAP-tag substrate to the mice via intravenous injection to label the existing population of the SNAP-tag fusion protein.

  • Chase: At various time points after the initial pulse (e.g., 0, 6, 12, 24, 48 hours), collect blood samples.

  • Sample Preparation: Prepare protein lysates from the collected blood cells or plasma.

  • Quantification:

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled SNAP-tag fusion protein using a fluorescence imager.

    • Quantify the fluorescence intensity of the protein band at each time point.

  • Half-Life Calculation: Plot the fluorescence intensity against time and fit the data to a one-phase exponential decay curve to calculate the protein's half-life.[1][10][11]

Visualizing the Impact of Lipidation: Signaling Pathways and Workflows

Understanding the mechanism by which lipidation affects protein function often involves mapping their roles in cellular signaling pathways.

Lipidation_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Palmitoylation Palmitoylation G_Protein->Palmitoylation Required for membrane anchoring Myristoylation Myristoylation G_Protein->Myristoylation Co-translational modification Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Ligand Ligand Ligand->Receptor Binds

Caption: A generalized G-protein coupled receptor signaling pathway.

The diagram above illustrates a typical signaling pathway where lipidation plays a critical role. Both myristoylation and palmitoylation of G-proteins are essential for their localization to the cell membrane, which is a prerequisite for their interaction with receptors and downstream effectors. The reversibility of palmitoylation allows for dynamic regulation of G-protein trafficking and signaling.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Start: Design Lipidated Peptide synthesis Solid-Phase Peptide Synthesis start->synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization cell_uptake Cellular Uptake Assay characterization->cell_uptake activity_assay Biological Activity Assay (e.g., IC50) characterization->activity_assay pk_study Pharmacokinetic Study (Half-life determination) characterization->pk_study data_analysis Data Analysis and Comparison cell_uptake->data_analysis activity_assay->data_analysis efficacy_study Efficacy Study in Animal Model pk_study->efficacy_study efficacy_study->data_analysis conclusion Conclusion: Optimal Lipidation Strategy data_analysis->conclusion

Caption: A typical experimental workflow for comparing lipidation strategies.

This workflow diagram outlines the key steps involved in a comparative study of different lipidation strategies. It begins with the design and synthesis of the lipidated peptides, followed by a series of in vitro and in vivo assays to evaluate their performance. The collected data is then analyzed to determine the most successful lipidation strategy for the specific therapeutic application.

Conclusion

The choice of a lipidation strategy is a critical decision in the development of peptide and protein therapeutics. As the case studies demonstrate, there is no one-size-fits-all solution. A systematic and comparative approach, involving the synthesis and evaluation of multiple lipidated variants, is essential for identifying the optimal modification that enhances therapeutic efficacy while minimizing toxicity. The data and protocols presented in this guide provide a framework for researchers to make informed decisions in the design and development of novel lipidated drugs.

References

Safety Operating Guide

Personal protective equipment for handling N'-Boc-N-(Gly-Oleoyl)-Lys

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N'-Boc-N-(Gly-Oleoyl)-Lys, a lipophilized, protected amino acid derivative. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards:

  • May cause skin and eye irritation[1][2].

  • May be harmful if swallowed or inhaled, potentially causing respiratory tract irritation[2][3].

  • The long-term toxicological properties have not been fully investigated.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesConforming to EN 166 (EU) or NIOSH (US) standards[4][5].
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after[4].
Body Protection Laboratory CoatStandard laboratory coat. For larger quantities, a full suit may be considered[3].
Respiratory Protection Dust Respirator or Full-face RespiratorRequired when handling the powder form to avoid inhalation, especially if dust is generated[3][6]. Use in a well-ventilated area or under a fume hood.

Storage and Handling

Proper storage is essential to maintain the integrity of this compound.

Storage Conditions:

  • Short-term: Store at 4°C in a dark, dry place[7].

  • Long-term: For extended storage, keep at -20°C or lower (-80°C is preferable) in a tightly sealed container under an inert atmosphere to prevent degradation from moisture and oxidation[1][7].

  • The compound is likely hygroscopic and sensitive to moisture[1][6].

Handling Procedures:

  • Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation upon opening[6].

  • Weigh the compound quickly in a well-ventilated area, minimizing the generation of dust[6].

  • Avoid contact with skin, eyes, and clothing[1].

  • Wash hands thoroughly after handling the material[3].

Experimental Protocols

Dissolution Protocol:

Due to the presence of the oleoyl (B10858665) group, this compound is expected to be hydrophobic.

  • Solvent Selection: Attempt to dissolve the compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[8].

  • Sonication: If the compound does not readily dissolve, sonication in a water bath may aid the process. Avoid excessive heating[6].

  • Aqueous Dilution: Once dissolved in the organic solvent, the solution can be slowly diluted with an appropriate aqueous buffer to the desired final concentration.

  • Incompatible Solvents: Avoid direct dissolution in water or aqueous buffers due to its hydrophobic nature.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention[1][2].
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention[1][2].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[1][2].
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek medical attention[2][9].

Disposal Plan

All waste materials should be handled as hazardous chemical waste.

  • Solid Waste: Collect unused solid material and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a labeled hazardous waste container for organic solvents. Do not pour down the drain[4].

  • Decontamination: Decontaminate work surfaces with an appropriate solvent and cleaning agents.

  • Disposal: Dispose of all waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation & Handling cluster_ppe Personal Protective Equipment (PPE) cluster_exp Experimentation cluster_disposal Waste Disposal receive Receive Compound storage Store at -20°C or below receive->storage ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) storage->ppe_check equilibrate Equilibrate to Room Temp in Desiccator weigh Weigh in Ventilated Area equilibrate->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO, DMF) weigh->dissolve experiment Perform Experiment dissolve->experiment ppe_check->equilibrate solid_waste Collect Solid Waste experiment->solid_waste liquid_waste Collect Liquid Waste experiment->liquid_waste dispose Dispose via EHS solid_waste->dispose liquid_waste->dispose

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.